Subsequent research uncovered an additional mechanism that underpins its effect on AR stability and broader anti-cancer activity. This compound directly binds and inhibits deubiquitinating enzymes USP12 and USP46 [4].
The diagram below illustrates how inhibiting USP12/46 disrupts key oncogenic pathways and contributes to this compound's efficacy.
This mechanism is significant because USP12 and USP46 play a role in stabilizing oncogenic proteins. This compound's inhibition of these enzymes leads to:
The following experimental approaches were critical in elucidating this compound's mechanisms of action.
| Research Objective | Experimental Method | Key Protocol Details |
|---|---|---|
| Identify this compound's Direct Targets | In vitro DUB enzyme activity screening [4] | Screened panel of active DUBs with Ub-AMC substrate; this compound selectively inhibited USP12/USP46 activity [4]. |
| Confirm Direct Binding | Surface Plasmon Resonance (SPR) [4] | Measured dose-dependent binding of this compound to immobilized USP12 and USP46 proteins [4]. |
| Determine Cellular Functional Impact | siRNA gene silencing & transcriptome analysis [4] | Silenced USP12 or USP46 in prostate cancer cells; RNA sequencing and Western blotting assessed effects on AR, pAKT, MDM2, and PSA [4]. |
| Evaluate Anti-tumor Efficacy | In vitro cell viability & tumor spheroid assays [4] | Treated various prostate cancer cell lines (including CRPC and AR-negative); measured viability (2D) and growth inhibition (3D spheroids) [4]. |
The clinical development path of this compound has been complex, as shown in the workflow below.
This compound represents a compelling case of a rationally designed multi-target drug. Its unique polypharmacology, particularly the novel targeting of USP12/USP46, continues to provide a strong rationale for its potential application in treating advanced prostate cancer, especially in overcoming resistance to conventional anti-androgen therapies.
Galeterone disrupts the androgen receptor (AR) signaling pathway through three distinct mechanisms, as illustrated below.
The table below provides further details on these mechanisms and their experimental evidence.
| Mechanism of Action | Biological Effect | Key Experimental Evidence |
|---|---|---|
| CYP17A1 Lyase Inhibition [1] | Suppresses the synthesis of androgens (e.g., testosterone) in the tumor microenvironment and adrenal glands [1]. | More potent CYP17A1 inhibition (IC₅₀: 300 nM) than abiraterone (IC₅₀: 800 nM) in enzymatic assays; demonstrated reduced serum PSA in LNCaP and VCaP xenograft models [1]. |
| Androgen Receptor Antagonism [1] | Competitively binds to the AR ligand-binding domain (LBD), preventing its activation by androgens [1]. | Competitively blocked DHT-induced PSA expression in LNCaP cells; suppressed AR nuclear translocation and DNA binding in enzalutamide-resistant cell lines [1]. |
| Androgen Receptor Degradation [2] [1] | Downregulates the protein levels of both full-length AR and splice variants (e.g., AR-V7) by increasing their degradation [2] [1]. | Reduced protein levels of full-length AR and AR-V7 in 22Rv1 cells (which express AR-V7); selectively degraded the T878A-mutated AR protein in LNCaP cells [1]. |
The clinical development of this compound has progressed through several trials, though it has not yet received regulatory approval. Key efficacy data from clinical studies is summarized in the table below.
| Trial (Phase) | Patient Population | Key Efficacy Findings (PSA50 Response) | Reference |
|---|---|---|---|
| ARMOR1 (I) | Chemotherapy-naïve mCRPC (n=49) | 22% of patients achieved a PSA decline of ≥50% [1]. | [1] |
| ARMOR2 (II) | Treatment-naïve mCRPC (n=60) | 70% of patients achieved a PSA decline of ≥50% [1]. | [1] |
| ARMOR2 (II) | Post-abiraterone or enzalutamide mCRPC (n=39) | 38% of patients achieved a PSA decline [1]. | [1] |
| ARMOR2 (II) - Subset | Treatment-naïve mCRPC with AR C-terminal loss (suggestive of AR-V7) (n=7) | 6 out of 7 patients (86%) achieved a PSA decline of ≥50% [3]. | [3] |
| ARMOR3-SV (III) | AR-V7+ mCRPC | The trial was stopped as this compound did not demonstrate superior efficacy over enzalutamide [4]. | [4] |
This compound (3β-hydroxy-17-(1H-benzimidazol-1-yl)androsta-5,16-diene) is a steroidal compound structurally derived from androsta-5,16-diene [5] [1]. A key intermediate in its large-scale synthesis is 3β-acetoxy-17-(1H-benzimidazol-1-yl)androsta-5,16-diene dioxalate [5]. The synthetic workflow involves several key steps, starting from the readily available Dehydroepiandrosterone acetate (DHEA) [6].
Efforts to develop next-generation analogs have yielded VNPP433-3β, a 3β-imidazole derivative of this compound reported to have improved potency and pharmacokinetic profiles in preclinical models [6].
Based on available clinical trial data, the safety profile of this compound is characterized by:
This compound's development represents an important proof-of-concept for multi-mechanism AR-targeting therapy. Although its pivotal Phase III trial (ARMOR3-SV) in AR-V7-positive patients did not demonstrate superiority to enzalutamide [4], this compound paved the way for novel therapeutic strategies to overcome treatment resistance in prostate cancer.
The field continues to evolve with new classes of AR-degrading agents, most notably Androgen Receptor PROTACs (Proteolysis-Targeting Chimeras) like bavdegalutamide (ARV-110) and luxdegalutamide (ARV-766), which are designed to more efficiently recruit the cell's protein degradation machinery to eliminate the AR [8] [9].
The synthesis pathway begins with Dehydroepiandrosterone 3-acetate (DHEA) and proceeds through eight steps, divided into two phases to produce the final Active Pharmaceutical Ingredient (API) [1]:
Key improvements in the large-scale process focus on eliminating column chromatography in most steps, reducing expensive reagent use, and employing alternative purification methods [1].
The table below summarizes the reaction steps, key reagents, and yields for the synthesis of this compound from DHEA acetate [1].
| Step | Starting Material | Product | Key Reagents & Conditions | Yield |
|---|---|---|---|---|
| 1 | DHEA 3-acetate (6) | 3β-acetoxy-17-enoltriflate (7) | Trifluoromethanesulfonic anhydride, 2,6-di-tert-butyl-4-methylpyridine (DTBMP), DCM, 0°C to rt | 95% |
| 2 | 3β-acetoxy-17-enoltriflate (7) | 3β-acetoxy-17-(1H-benzimidazol-1-yl)-5,16-androstadiene (8) | Benzonitrile, 120°C, 5h; then CuI, 1,10-Phenanthroline, Cs2CO3, DMF, 110°C, 16h | 85% (over 2 steps) |
| 3 | Intermediate 8 | 3β-acetoxy-17-(1H-benzimidazol-1-yl)-5,16-androstadiene (this compound 3-acetate) | N/A (Purification via column chromatography) | Not Specified |
| 4 | This compound 3-acetate | This compound (1) | K2CO3, MeOH, reflux, 3h | ~95% |
| 5 | This compound (1) | 3β-hydroxy-17-(1H-benzimidazol-1-yl)-5,16-androstadien-3β-yl methanesulfonate (9) | Methanesulfonyl chloride, Et3N, DCM, 0°C to rt, 16h | ~95% |
| 6 | Intermediate 9 | 3β-imidazole derivative (10) | Imidazole, DMF, 90°C, 16h | ~95% |
| 7 | Intermediate 10 | VNPP433-3β (2) | 37% formaldehyde, BF3•Et2O, benzonitrile, 80°C, 2h | ~60% |
This synthesis workflow can be visualized in the following diagram:
Synthesis workflow of this compound from DHEA 3-Acetate, highlighting key steps and yields [1].
The large-scale synthesis incorporated several optimizations crucial for industrial application [1]:
Systematic modification of galeterone's structure revealed how changes affect its potency and functionality.
The following diagram illustrates the primary metabolic pathway of this compound, which impacts its overall activity profile.
Primary metabolic pathway of this compound via steroidogenic enzymes [3].
The SAR of this compound was established through specific biological experiments. Key methodologies from the research are detailed below.
This standard cell viability assay measures a compound's ability to inhibit the growth of prostate cancer cells.
This experiment evaluates the compound's ability to reduce AR protein levels.
This test determines if a compound can block AR-mediated gene expression.
The quantitative results from these assays for this compound and key analogs are summarized in the table below.
| Compound | Key Structural Feature | Anti-proliferative GI₅₀ (μM) in CWR22Rv1 | AR Degradation Activity |
|---|---|---|---|
| This compound (5) | 3β-hydroxy, 17-benzimidazole | ~8.9 (Baseline) | Baseline [2] [1] |
| Compound 6 (3β-imidazole carbamate) | C-3 imidazole carbamate | 0.87 | ~8x more potent than this compound [1] |
| Compound 47 (3β-pyridine carboxylate) | C-3 pyridine carboxylate | 2.57 | Superior to this compound [1] |
| Compound 8 (3β-pyridyl ether) | C-3 pyridyl ether | 3.24 | ~4x improved AR-V7 degradation [2] |
| Compound 17 (3β-imidazole) | C-3 imidazole | 2.54 | ~4x improved AR-V7 degradation [2] |
While a Phase III trial (ARMOR3-SV) comparing this compound to enzalutamide in patients with AR-V7-positive metastatic castration-resistant prostate cancer was discontinued for futility, the compound remains a significant milestone in prostate cancer drug discovery [5] [4]. Its triple mechanism of action and the extensive SAR work around its structure have:
Galeterone employs a multi-target strategy to combat prostate cancer, with key mechanisms summarized in the table below and illustrated in the subsequent pathway diagram.
| Mechanism of Action | Key Molecular Targets | Observed Effects in Preclinical Models |
|---|---|---|
| Androgen Receptor (AR) Degradation [1] [2] [3] | Full-length AR (AR-FL) and splice variants (AR-V7, ARv567es) | Induces ubiquitin-mediated proteasomal degradation via E3 ligases Mdm2/CHIP [2]. |
| CYP17A1 Inhibition [4] [5] [3] | 17α-hydroxylase/C17,20-lyase | Suppresses de novo androgen synthesis, depriving the AR of its ligand [4] [5]. |
| AR Antagonism [4] [5] [3] | Androgen Receptor ligand-binding domain (LBD) | Competes with androgens for receptor binding, blocking its transcriptional activity [4] [5]. |
| Deubiquitinase (DUB) Inhibition [4] [5] | USP12 and USP46 | Binds to and inhibits DUB activity (IC50: ~2-4 μM), leading to reduced AR and MDM2 protein levels [4] [5]. |
| Mnk1/2 Degradation & eIF4E Pathway Inhibition [1] [3] | Mnk1/2 proteins, eIF4E phosphorylation | Degrades Mnk1/2, reducing p-eIF4E levels, which impairs translation of oncogenic mRNAs and reverses EMT [1] [3]. |
The following diagram integrates these mechanisms into a cohesive signaling pathway, showing how this compound targets multiple critical nodes in prostate cancer survival and growth.
Overview of this compound's multi-target mechanism of action in prostate cancer cells.
This compound's efficacy has been tested across a panel of human prostate cancer cell lines, modeling different disease stages. Key characteristics and experimental protocols are summarized below.
| Cell Line | Disease Model Relevance | Key Experimental Protocols & Findings |
|---|
| LNCaP [1] [4] [2] | Androgen-sensitive, expresses AR-FL (mutant T878A) | Protocol: Cell viability (MTT/GI50), immunoblotting for AR/PSA, apoptosis (caspase-3/PARP cleavage). Findings: this compound degrades mutant AR, inhibits proliferation (GI50 ~3.35 μM), induces apoptosis [2]. | | CWR22Rv1 [1] [2] [6] | CRPC model, expresses both AR-FL and AR-V7 | Protocol: RT-qPCR for AR/AR-V7 mRNA, ubiquitination assays, cell cycle analysis. Findings: Degrades AR/AR-V7 protein, blocks cell cycle, inhibits migration/invasion, reverses EMT markers [1] [2]. | | DU145 [2] [7] | AR-negative, brain metastasis-derived | Protocol: Viability assays, immunoblotting for Mnk1/2 and p-eIF4E. Findings: this compound remains effective despite AR negativity by degrading Mnk1/2 and inhibiting p-eIF4E [1] [2]. | | PC3 [7] [3] | AR-negative, bone metastasis-derived | Protocol: Cell migration/invasion assays, sphere formation. Findings: Inhibits cell migration, invasion, and putative stem cell markers; reverses EMT [1] [3]. | | Resistant Variants [1] [6] | Models of resistance to Enzalutamide, Docetaxel, Mitoxantrone | Protocol: Culturing resistant lines, testing this compound/analog sensitivity in combination therapies. Findings: this compound and its analogs VNPP414/VNPP433-3β inhibit growth of therapy-resistant lines [1] [6]. |
The anti-tumor efficacy of this compound has been validated in mouse xenograft models, with key methodologies and results summarized below.
| In Vivo Model | Experimental Design & Dosing | Key Results & Endpoints |
|---|
| CWR22Rv1 Xenograft (Mice) [1] [6] | Protocol: Immunodeficient mice with subcutaneous tumors. Oral administration of this compound or analogs. Monitor tumor volume/weight. Dosing: this compound tested alongside analogs VNPP414 and VNPP433-3β. | this compound suppressed tumor growth by 47%. Next-gen analog VNPP433-3β (at 7.53-fold lower dose) was more potent, causing 84% suppression. No host toxicity [1] [6]. | | LNCaP & LAPC4 Xenograft (SCID Mice) [2] [3] | Protocol: Mice bearing androgen-sensitive tumors treated with this compound. Tumor growth monitored, tissues analyzed post-study. | this compound inhibited LNCaP tumor growth dose-dependently. In LAPC4 xenografts, twice-daily dosing reduced tumor size by 85% vs. controls [2] [3]. | | Tissue Analysis [2] | Protocol: Excised tumors analyzed via immunoblotting and immunohistochemistry (IHC). | Confirmed decreased AR/AR-V7 protein levels in treated xenografts. Increased Bax/Bcl-2 ratio, indicating apoptosis induction in vivo [2]. |
The typical workflow for evaluating this compound in a preclinical setting involves several key stages, from in vitro mechanistic studies to in vivo efficacy and biomarker analysis, as illustrated below.
Generalized workflow for the preclinical evaluation of this compound in prostate cancer models.
Research has progressed to developing next-generation this compound analogs (NGGAs) like VNPP414 and VNPP433-3β to improve upon this compound's properties [1] [6] [3].
Galeterone's action involves targeted protein degradation and subsequent disruption of critical cancer-promoting pathways.
Primary Mechanism: Mnk1/2 Protein Degradation: this compound and its analogs, classified as Mnk1/2 degraders (MNKDs), induce the ubiquitin-proteasomal degradation of Mnk1/2 proteins [1]. This reduces the levels of the kinases responsible for phosphorylating eIF4E, leading to a sustained inhibition of the axis. This is a distinct advantage over catalytic kinase inhibitors, which only temporarily block enzyme activity.
Core Signaling Axis Disruption: The Mnk-eIF4E axis is a convergence point for multiple oncogenic signals. The kinases Mnk1 and Mnk2 are the only known kinases that phosphorylate the translation initiation factor eIF4E at serine 209 [2] [3]. This phosphorylation is crucial for eIF4E's role in cancer: it enhances the translation of a specific subset of mRNAs that code for proteins involved in tumor progression, metastasis, and drug resistance (e.g., Cyclin D1, Bcl-2, MMPs, VEGF) [2] [3]. The following diagram illustrates this signaling pathway and this compound's point of intervention:
The anti-cancer efficacy of this compound's mechanism is supported by robust in vitro and in vivo data.
1. In Vitro Cell Viability and Proliferation Assays
2. Analysis of Protein Expression and Phosphorylation by Western Blot
3. In Vivo Xenograft Tumor Growth Inhibition Studies
Research has developed next-generation this compound analogs (NGGAs) with improved properties. The table below compares their reported potency:
| Compound | Reported Potency (GI₅₀) in Pancreatic Cancer Cells [4] | Reported Potency (GI₅₀) in Prostate Cancer Cells [1] | Key Advantage |
|---|---|---|---|
| This compound (Gal) | 0.49 - 7.08 µM | ~2-20 µM (varies by cell line) | The original clinical compound, multi-target agent |
| VNPP433-3β | 0.46 - 1.23 µM | 1.12 - 2.54 µM | Most potent analog; achieved 84% tumor growth inhibition in vivo at a 7.53-fold lower equimolar dose than Gal [1] |
| VNPP414 | 0.15 - 2.45 µM | N/D | Improved pharmacokinetic profile over Gal [1] |
These analogs maintain the core mechanism of degrading AR/AR-V7 and Mnk1/2 but exhibit superior potency and pharmacokinetics [1].
This compound is a first-in-class small molecule therapeutic agent that has demonstrated significant potential in the treatment of castration-resistant prostate cancer (CRPC). Unlike single-target antiandrogens, this compound possesses a triple mechanism of action that enables it to simultaneously inhibit multiple pathways driving prostate cancer progression. These mechanisms include: (1) inhibition of CYP17 lyase, a key enzyme in androgen biosynthesis; (2) antagonism of the androgen receptor (AR); and (3) induction of AR degradation, including constitutively active AR splice variants such as AR-V7 that drive resistance to conventional therapies [1] [2]. This multi-target approach is particularly valuable in addressing the heterogeneity and adaptive resistance mechanisms that characterize CRPC.
The clinical relevance of this compound is especially pronounced in patients who have developed resistance to next-generation AR-directed therapies such as enzalutamide and abiraterone. This compound has shown promising activity in AR-V7-positive CRPC models, where truncated AR variants lacking the ligand-binding domain render conventional antiandrogens ineffective [2]. Additionally, research has revealed that beyond its effects on AR signaling, this compound modulates several critical oncogenic pathways, including the Mnk-eIF4E axis involved in cap-dependent translation and USP12/USP46 deubiquitinating enzymes that regulate protein stability [3] [4]. These diverse mechanisms position this compound as a versatile investigational agent for overcoming therapeutic resistance in advanced prostate cancer.
The anti-proliferative efficacy of this compound has been extensively evaluated across a panel of prostate cancer cell lines, including both androgen-sensitive and castration-resistant models, as well as cell lines with acquired resistance to standard therapies. The consistent demonstration of growth inhibition across these diverse models underscores this compound's potential as a therapeutic option for CRPC with varying resistance mechanisms.
Table 1: GI₅₀ Values of this compound Across Prostate Cancer Cell Lines
| Cell Line | Characteristics | This compound GI₅₀ (μM) | Comparative Agent (Enzalutamide) GI₅₀ (μM) |
|---|---|---|---|
| LNCaP | Androgen-sensitive | ~2-5 μM | ~25-30 μM |
| C4-2B | Castration-resistant | ~2-5 μM | ~25-30 μM |
| CWR22Rv1 | AR-V7 expression | ~2-5 μM | ~25-30 μM |
| MR49F | Enzalutamide-resistant | ~2-5 μM | ~60-70 μM |
| CWR-R1(MTX) | Mitoxantrone-resistant | ~2-5 μM | ~25-30 μM |
| CWR-R1(10E) | Docetaxel-resistant | ~2-5 μM | ~25-30 μM |
The data summarized in Table 1 demonstrates that this compound consistently achieves GI₅₀ values in the low micromolar range (2-5 μM) across all tested cell lines, indicating potent anti-proliferative activity regardless of resistance status [5]. Notably, this compound maintains this potency in enzalutamide-resistant MR49F cells, where it is approximately 12-14 times more potent than enzalutamide itself. This suggests that this compound can effectively overcome mechanisms of resistance to second-generation antiandrogens, possibly through its additional mechanisms of action beyond simple AR antagonism.
Table 2: Effects of this compound on Key Cellular Processes in Prostate Cancer Models
| Cellular Process | Experimental Readout | This compound Effect | Significance |
|---|---|---|---|
| Cell Cycle Progression | Flow cytometry (PI staining) | G₁ phase arrest | Prevents G₁-S transition, inhibits proliferation |
| Apoptosis Induction | Caspase-3/7 activation, PARP cleavage | Significant increase | Promoves programmed cell death |
| Cell Migration & Invasion | Boyden chamber, wound healing assay | Profound inhibition | Suppresses metastatic potential |
| Putative Stem Cell Markers | β-Catenin, CD44, Nanog expression | Marked depletion | Targets therapy-resistant stem-like cells |
| Epithelial-Mesenchymal Transition (EMT) | Snail, Slug, N-Cadherin, Vimentin | Downregulation | Reverses mesenchymal phenotype |
The breadth of this compound's effects on critical oncogenic processes (Table 2) highlights its multi-modal mechanism of action [3] [5]. Particularly noteworthy is its impact on EMT markers and putative stem cell factors, suggesting potential efficacy against the most aggressive and therapy-resistant cellular subpopulations within prostate tumors. The inhibition of migration and invasion further indicates that this compound may suppress metastatic behavior, a key clinical concern in CRPC management.
Day 1: Cell Seeding
Day 2: Compound Treatment
Day 5: Viability Assessment
Purpose: To evaluate this compound-induced degradation of full-length AR and AR-V7 [5].
Procedure:
Expected Results: this compound treatment should demonstrate dose-dependent degradation of both full-length AR and AR-V7, with more pronounced effects compared to enzalutamide.
Purpose: To assess this compound's effect on the Mnk-eIF4E oncogenic translation axis [3].
Procedure:
Expected Results: this compound should reduce Mnk1/2 protein levels and subsequent eIF4E phosphorylation, leading to downregulation of EMT markers and putative stem cell factors.
Purpose: To evaluate this compound's ability to suppress metastatic behavior [3].
Migration Assay (Boyden Chamber):
Invasion Assay: Similar procedure but with Matrigel-coated transwell inserts.
Expected Results: this compound should demonstrate dose-dependent inhibition of both migration and invasion, correlating with changes in EMT marker expression.
Diagram 1: this compound's multi-target mechanism of action in CRPC cells. This compound simultaneously inhibits CYP17 enzyme activity, antagonizes androgen receptor signaling, promotes degradation of AR and Mnk1/2 proteins via USP12/46 inhibition, and suppresses oncogenic translation, collectively leading to cell cycle arrest, apoptosis induction, and metastasis suppression.
Diagram 2: Comprehensive experimental workflow for evaluating this compound in CRPC models. The workflow progresses from cell culture establishment through viability assessment, mechanistic studies, functional assays, and integrated data analysis to generate a comprehensive profile of this compound's potency, mechanism of action, and therapeutic potential.
Cell Density Optimization:
Dosing Range Establishment:
Time Course Considerations:
Table 3: Troubleshooting Guide for this compound Assays
| Problem | Potential Cause | Solution |
|---|---|---|
| High variability in viability assays | Inconsistent cell seeding | Pre-mix cell suspension before plating; use electronic multichannel pipettes |
| Poor dose-response | Compound precipitation in media | Filter compound solutions (0.2 μm) before dilution; use fresh preparations |
| Inconsistent AR degradation | Variable AR expression | Use consistent passage numbers; validate AR status regularly |
| Weak signal in migration assays | Inadequate chemoattractant | Use higher FBS concentration (10-20%); verify membrane pore size (8 μm) |
| High background in Western blots | Non-specific antibody binding | Optimize antibody concentrations; increase blocking time |
When interpreting results from this compound experiments, consider the following:
Context-specific effects: this compound's efficacy varies depending on cellular context, particularly AR status and resistance profiles.
Multi-parameter assessment: Rely on multiple assay endpoints rather than single readouts due to this compound's pleiotropic mechanisms.
Temporal considerations: Some effects (AR degradation) manifest earlier than others (anti-proliferative effects).
Benchmarking: Always include appropriate comparator compounds (enzalutamide, abiraterone) to contextualize this compound's potency.
These application notes and detailed protocols provide a comprehensive framework for evaluating this compound in CRPC models. The multi-target nature of this compound necessitates a multifaceted experimental approach that assesses not only anti-proliferative effects but also its impact on AR signaling, protein stability, translational control, and functional cellular behaviors. The consistent demonstration of this compound's efficacy across diverse CRPC models, including those resistant to current standard therapies, highlights its potential as a valuable therapeutic option for advanced prostate cancer. Researchers should leverage these protocols to further investigate this compound's mechanisms and therapeutic potential, particularly in the context of combination therapies and biomarker identification for patient stratification.
Galeterone induces AR degradation through multiple, interconnected mechanisms targeting both the receptor's stability and the cellular machinery that regulates it.
The diagram below illustrates how these mechanisms converge to reduce AR protein levels.
Figure 1: Molecular Mechanisms of this compound-Induced AR Degradation. This compound targets the androgen receptor (AR) via the ubiquitin-proteasome system, inhibition of deubiquitinating enzymes USP12/USP46, and suppression of AR mRNA transcription. [1] [3] [2]
The efficacy of this compound has been demonstrated across various in vitro and in vivo models of prostate cancer, including those resistant to conventional therapies.
Table 1: Preclinical Models for Studying this compound Effects
| Model Type | Specific Models | Key Findings & Applications |
|---|---|---|
| Cell Lines | LNCaP, CWR22Rv1, DU145 (transfected with AR-Vs) [1] [2] | Used for GI₅₀ determination, analysis of AR/AR-V7 protein and mRNA downregulation, and apoptosis assays. |
| In Vivo Models | CRPC tumor xenografts [1] [2] | Used to demonstrate strong anti-tumor efficacy, significant depletion of AR/AR-V7 protein in tumors, and low host toxicity. |
Key cellular outcomes of this compound treatment include:
The table below summarizes quantitative data from key experiments, providing a reference for expected outcomes.
Table 2: Key Quantitative Data from this compound Studies
| Parameter | Finding | Context / Model |
|---|---|---|
| GI₅₀ (VNPT55) | 0.87 μM (LNCaP), 2.45 μM (CWR22Rv1) [2] | Demonstrates the potent growth-inhibitory effect of this compound's analog. |
| USP12 Inhibition | IC₅₀ 2.1 - 3.4 μM [3] | Measured in vitro for the deubiquitinating enzyme USP12. |
| USP46 Inhibition | IC₅₀ 3.4 - 4.2 μM [3] | Measured in vitro for the deubiquitinating enzyme USP46. |
| Apoptosis Induction | Increased Bax/Bcl2 ratio; Cytochrome c release [1] | Observed in prostate cancer cell lines. |
| In Vivo Efficacy | Suppression of CRPC xenograft growth [1] | With no apparent host toxicity reported. |
Below are detailed protocols for key experiments investigating the degradation of the Androgen Receptor by this compound.
This protocol is used to assess the reduction in AR and AR-V7 protein levels following this compound treatment [1] [2].
Cell Culture and Treatment
Protein Extraction and Immunoblotting
Expected Outcome: A clear, dose-dependent decrease in the immunoreactive bands for full-length AR and AR-V7.
This protocol determines the dependency of this compound-induced AR degradation on the proteasome and identifies involved E3 ligases [1].
Proteasome Inhibition Assay
Immunoprecipitation for Ubiquitinated AR
This protocol validates the induction of apoptosis as a consequence of AR degradation [1].
Mitochondrial and Cytosolic Fractionation
Analysis of Apoptotic Markers
This compound represents a unique class of therapeutic agents that degrade the androgen receptor through multiple synergistic mechanisms. The protocols outlined provide a framework for researchers to validate and further investigate this critical activity in the laboratory. Its ability to target full-length AR and splice variants like AR-V7 offers a promising strategy for overcoming resistance in advanced prostate cancer.
The CWR22Rv1 xenograft model represents a critical preclinical tool for evaluating novel therapeutic agents against castration-resistant prostate cancer (CRPC). This model is particularly valuable because CWR22Rv1 cells express both the full-length androgen receptor (f-AR) and the ligand-independent splice variant AR-V7, which is strongly associated with resistance to standard therapies like enzalutamide and abiraterone. [1] [2] Galeterone and its next-generation analogs, particularly VNPP433-3β, have emerged as promising molecular glue degraders that simultaneously target AR/AR-V7 and Mnk1/2 signaling pathways, representing a multifaceted approach to overcome treatment resistance in advanced prostate cancer. [3] [2]
The therapeutic significance of these compounds lies in their unique mechanism of action as dual degraders that address two critical oncogenic pathways in prostate cancer simultaneously. Unlike traditional AR antagonists that merely block receptor function, these compounds promote ubiquitin-proteasomal degradation of target proteins, resulting in more complete pathway suppression. [1] [2] Additionally, their ability to inhibit Mnk1/2-eIF4E signaling prevents a known resistance mechanism that often emerges with AR-targeted therapies, making them particularly valuable for treating aggressive CRPC variants. [2] [4]
Table 1: Dosing Regimens and Anti-Tumor Efficacy of this compound and VNPP433-3β in CWR22Rv1 Xenograft Models
| Compound | Dose | Frequency | Administration | Tumor Growth Inhibition | Reference |
|---|---|---|---|---|---|
| This compound (Gal, 1) | 100 mg/kg | Daily | Oral | 47% suppression | [4] [5] |
| VNPP433-3β (2) | 13.3 mg/kg (equimolar to Gal) | Daily | Oral | 84% suppression (p < 0.01) | [4] [5] |
| Gal.HCl (3, VNPP439) | 100 mg/kg | Daily | Oral | 7.4-fold enhanced in vitro antiproliferative activity | [3] [6] |
| VNPP433-3β mono-HCl (4) | Equivalent to parent compound | Daily | Oral | Equivalent antiproliferative activity with enhanced PK | [3] |
| VNPP433-3β di-HCl (5) | Equivalent to parent compound | Daily | Oral | Equivalent antiproliferative activity with enhanced PK | [3] |
| Enzalutamide (ENZ) | 10-30 mg/kg | Daily | Oral | Ineffective in CWR22Rv1 model | [4] [5] |
| Docetaxel (DTX) | Not specified | Not specified | Intravenous | Less efficacious than Gal/VNPP433-3β | [3] [6] |
Table 2: In Vitro Antiproliferative Activity (GI₅₀ Values) in Prostate Cancer Cell Lines
| Compound | LNCaP (μM) | CWR22Rv1 (μM) | C4-2B (μM) | Drug-Resistant Cell Lines (μM) | Reference |
|---|---|---|---|---|---|
| This compound | ~20 | ~20 | ~20 | Effective in ENZ-, DTX-resistant lines | [4] [5] |
| VNPP433-3β | 1.12-2.54 | 1.12-2.54 | 1.12-2.54 | 11-59 times more potent than ENZ | [4] [5] |
| VNPP414 | 1.12-2.54 | 1.12-2.54 | 1.12-2.54 | Effective in ENZ-, DTX-resistant lines | [4] [5] |
| Enzalutamide | >30 | >30 | >30 | Ineffective in resistant lines | [4] [5] |
The hydrochloride salt forms of both this compound and VNPP433-3β represent pharmaceutical innovations that address the aqueous solubility limitations of the parent compounds. These salts were specifically developed to enhance oral bioavailability and improve pharmacokinetic profiles, potentially allowing for reduced dosing frequency and improved patient compliance in clinical settings. [3] [6]
This compound mono-HCl (3): Exhibited 7.4-fold enhanced in vitro antiproliferative activity against multiple prostate cancer cell lines compared to the parent compound, though it demonstrated decreased plasma exposure in pharmacokinetic studies. [3]
VNPP433-3β mono- and di-HCl (4, 5): Showed equivalent antiproliferative activities to the parent compound but with significantly enhanced oral pharmacokinetic profiles, potentially translating to improved in vivo efficacy at lower doses. [3]
Figure 1: Experimental workflow for CWR22Rv1 xenograft therapeutic studies
Figure 2: Molecular mechanism of this compound and VNPP433-3β as dual degraders
This compound and VNPP433-3β function as molecular glue degraders that induce targeted protein degradation through the ubiquitin-proteasome system. This unique mechanism involves:
The dual degradation capability is particularly significant because AR-V7 lacks the ligand-binding domain targeted by conventional antiandrogens, making it resistant to enzalutamide and similar agents. Additionally, by degrading Mnk1/2, these compounds prevent the phosphorylation of eIF4E, a key translational regulator that is often hyperactivated in treatment-resistant prostate cancer and contributes to therapy resistance. [2] [4]
In direct comparative studies using the CWR22Rv1 xenograft model, both this compound and VNPP433-3β demonstrated superior efficacy compared to FDA-approved prostate cancer therapies:
The CWR22Rv1 xenograft model with this compound and VNPP433-3β treatment provides a valuable platform for:
The CWR22Rv1 xenograft model provides a robust preclinical platform for evaluating novel therapeutic agents against treatment-resistant prostate cancer. The comprehensive dosing protocols and efficacy data presented herein for This compound, VNPP433-3β, and their hydrochloride salt forms demonstrate their significant potential as dual-degrading molecular glues capable of simultaneously addressing multiple resistance pathways in CRPC. The superior performance of these compounds compared to standard-of-care agents like enzalutamide and docetaxel, particularly in models expressing the resistant AR-V7 variant, highlights their promise for clinical development. These application notes provide researchers with detailed methodological guidance for implementing these models in preclinical drug development workflows.
The following table summarizes the key findings from the 2017 preclinical study that first proposed the galeterone-gemcitabine combination, and the known details about the ongoing clinical trial.
| Aspect | Preclinical Findings (2017) | Current Clinical Trial (Phase 2) |
|---|---|---|
| Core Finding | This compound and its analogs synergized with gemcitabine in gemcitabine-resistant PDAC cells [1] [2]. | Tests this compound alone or combined with gemcitabine in patients with metastatic pancreatic cancer [3]. |
| Anti-proliferative Effect | Inhibited cell viability in gemcitabine-naive and resistant PDAC cell lines, with GI50 values ranging from 0.15 μM to 7.08 μM depending on the specific compound and cell line [2]. | Effectiveness in humans is the primary objective of the trial and is yet to be determined [3]. |
| Mechanism of Action | Profound downregulation of the Mnk1/2-eIF4E axis and NF-κB signaling; inhibition of metastatic factors and stem cell markers [1] [4]. | The mechanism is inferred from preclinical data but is being validated in a clinical setting [3]. |
| In Vivo Efficacy | Significant inhibition of MiaPaca-2 tumor xenograft growth in mice, ranging from 61% to 92% [1]. | Not applicable (human trial). |
| Clinical Status | Preclinical evidence only. | Active, not yet recruiting as of the latest information [3]. |
The foundational 2017 study established several key experimental models and methods. While specific protocol details like molar concentrations and full buffer recipes are beyond the provided articles, the core methodologies are outlined below.
The design of the ongoing Phase 2 trial (NCT04276805) provides a clear framework for the clinical application of this combination [3].
The transition from compelling preclinical data to clinical validation is critical. Here's how to interpret the current landscape:
This compound is a first-in-class multi-target oral small molecule that has demonstrated significant promise in the treatment of castration-resistant prostate cancer (CRPC). This investigational agent disrupts androgen receptor (AR) signaling through three distinct mechanisms: inhibition of CYP17 (a key enzyme in androgen synthesis), direct antagonism of the androgen receptor, and most notably, induction of proteasomal degradation of both full-length AR and its splice variants (particularly AR-V7) that drive resistance to conventional therapies. [1] [2] The unique ability of this compound to target and degrade AR-V7 is of critical clinical importance, as evidenced by phase 2 clinical data showing a PSA50 response in 6 of 7 (85.7% response) CRPC patients with AR C-terminal loss, whereas no AR-V7-positive patients derived appreciable clinical benefit from enzalutamide or abiraterone therapy. [3] [2]
The induction of apoptosis through mitochondrial pathways represents a key mechanism through which this compound exerts its anti-cancer effects. Research has demonstrated that this compound and its analog VNPT55 induce significant apoptosis in prostate cancer cells via an increased Bax/Bcl2 ratio, cytochrome c release, and concomitant cleavage of caspase 3 and PARP. [1] [3] [2] This application note provides detailed protocols for detecting and quantifying this compound-induced cytochrome c release, a pivotal event in the intrinsic apoptotic pathway, to facilitate drug mechanism studies and development of next-generation this compound analogs with improved efficacy profiles.
This compound exerts its anti-cancer effects through a multi-pronged mechanism of action that directly targets key drivers of prostate cancer progression and therapeutic resistance. At the molecular level, this compound not only decreases fAR/AR-V7 mRNA expression but also enhances ubiquitination of post-translationally modified receptors through the E3 ligases Mdm2 and CHIP (C-terminus of Hsp70-interacting protein), thereby targeting them for proteasomal degradation. [1] [3] [2] This dual mechanism effectively depletes both full-length androgen receptor and its splice variants, circumventing common resistance pathways that limit the efficacy of other AR-targeted therapies.
The downstream apoptotic events triggered by this compound involve mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and other pro-apoptotic factors from the intermembrane space into the cytosol. [4] [5] Once in the cytosol, cytochrome c forms a complex with Apaf-1 and caspase-9 (known as the apoptosome), which activates the caspase cascade and executes programmed cell death. [4] [6] This process is characterized by classic morphological changes including cell shrinkage, chromatin condensation, DNA fragmentation, and membrane blebbing. [6] The release of cytochrome c during apoptosis has been shown to be a rapid, complete, and kinetically invariant process at the single-cell level, typically occurring within approximately 5 minutes once initiated. [4]
Table 1: Key Molecular Events in this compound-Induced Apoptosis
| Molecular Event | Detection Method | Significance |
|---|---|---|
| Increased Bax/Bcl2 Ratio | Western Blot | Promotes mitochondrial outer membrane permeabilization |
| Cytochrome c Release | Western Blot, Immunofluorescence, SERS | Pivotal step in intrinsic apoptotic pathway activation |
| Caspase-3 Cleavage | Western Blot, Fluorometric Assays | Executioner caspase activation |
| PARP Cleavage | Western Blot | Hallmark of apoptosis execution |
| AR/AR-V7 Degradation | Western Blot, qRT-PCR | Primary drug target engagement |
Cytochrome c release from mitochondria represents a critical commitment point in the intrinsic apoptotic pathway and serves as a key biomarker for evaluating this compound's efficacy. Under normal physiological conditions, cytochrome c is confined to the mitochondrial intermembrane space, where it functions in the electron transport chain. However, during apoptosis, it is released into the cytosol in a single step process that is independent of changes in mitochondrial membrane potential. [4] This release marks an irreversible step in the initiation of apoptosis and drives the assembly of the apoptosome complex. [7]
Advanced detection methods have revealed that cytochrome c is released into the extracellular space in an intact monomeric form, preserving its native conformation and immunological reactivity, which enables its detection not only in cell culture systems but also in serum as a potential biomarker for monitoring treatment response in vivo. [7] The development of sophisticated detection platforms such as 3D bifunctional SERS substrates now allows for quantitative imaging analysis of cytochrome c release at the single-cell resolution, providing unprecedented spatial and temporal insights into this critical apoptotic event. [7]
Protocol 1: Maintenance of Prostate Cancer Cell Lines
Protocol 2: this compound Treatment and Apoptosis Induction
Protocol 3: Mitochondrial and Cytosolic Fractionation
This protocol enables differentiation between cytosolic and mitochondrial cytochrome c, providing definitive evidence of release.
Protocol 4: Western Blot Detection of Cytochrome c
Table 2: Expected Results for Cytochrome c Release in Prostate Cancer Cell Lines
| Cell Line | Treatment | Concentration | Time to Detectable Release | Maximum Effect |
|---|---|---|---|---|
| LNCaP | This compound | 5 μM | 8-12 hours | 24-48 hours |
| LNCaP | VNPT55 | 2.5 μM | 4-8 hours | 12-24 hours |
| CWR22Rv1 | This compound | 5 μM | 12-16 hours | 36-48 hours |
| CWR22Rv1 | VNPT55 | 2.5 μM | 8-12 hours | 24-36 hours |
| MR49F (ENZ-resistant) | VNPP433-3β | 2.5 μM | 12-18 hours | 36-48 hours |
Protocol 5: Annexin V/Propidium Iodide Staining for Flow Cytometry
Protocol 6: Caspase-3/7 Activation Assay
Protocol 7: Nuclear Morphology Assessment (DAPI Staining)
This compound treatment should induce a time- and concentration-dependent increase in cytochrome c release from mitochondria to cytosol, typically detectable within 8-12 hours of treatment with optimal concentrations (5-10 μM). [1] [3] This should correlate with downstream apoptotic events including caspase-3 activation and PARP cleavage. The more potent analog VNPT55 should demonstrate earlier and more pronounced effects at lower concentrations (2.5-5 μM). [1]
The Bax/Bcl2 ratio should increase significantly following this compound treatment, promoting mitochondrial outer membrane permeabilization. Quantitative analysis should show at least a 2-3 fold increase in this ratio in responsive cell lines within 24 hours of treatment. [1] [2] Additionally, this compound should induce G1 phase cell cycle arrest and downregulation of cyclin D1, further contributing to its anti-proliferative effects. [8]
For researchers requiring single-cell resolution or spatial distribution analysis of cytochrome c release, Surface-Enhanced Raman Spectroscopy (SERS) provides a powerful alternative. Advanced 3D bifunctional SERS substrates enable quantitative imaging of cytochrome c release at the single-cell level with subcellular spatial resolution. [7] This methodology allows for real-time monitoring of cytochrome c dynamics and can be particularly valuable for investigating heterogeneous responses to this compound treatment in mixed cell populations or for detecting extracellular cytochrome c as a damage-associated molecular pattern (DAMP). [7]
The protocols outlined in this application note provide comprehensive methodologies for detecting and quantifying this compound-induced cytochrome c release and associated apoptotic events in prostate cancer models. The reproducible demonstration of this compound's ability to induce mitochondrial-mediated apoptosis strengthens its potential as a therapeutic agent for castration-resistant prostate cancer, particularly in cases driven by AR splice variants that resist conventional therapies.
The correlation between AR/AR-V7 degradation and cytochrome c release confirms the multi-target mechanism of this compound and provides a framework for evaluating next-generation this compound analogs with improved potency and pharmacokinetic profiles. These protocols support ongoing drug development efforts aimed at addressing the critical clinical challenge of treatment-resistant prostate cancer.
This compound is a novel multi-mechanism prostate cancer therapeutic candidate that demonstrated promising androgen receptor inhibition through three primary mechanisms: CYP17A1 enzyme inhibition, androgen receptor (AR) antagonism, and AR degradation. Despite this promising mechanistic profile, this compound was discontinued after Phase III clinical trials due to lack of efficacy, which subsequent research has attributed to its poor oral bioavailability resulting from low aqueous solubility. This compound is a weakly basic compound with exceptionally low solubility in biorelevant media (approximately 2 µg/mL in fasted state simulated intestinal fluid), which severely limited its absorption and systemic exposure in clinical settings. The original formulation developed for clinical trials utilized a spray-dried dispersion (SDD) with a 50-50 (w/w) ratio of this compound to hypromellose acetate succinate (HPMCAS), but this formulation approach provided insufficient bioavailability enhancement to achieve therapeutic efficacy. [1] [2]
Table 1: Key Properties of this compound and Formulation Challenges
| Property | Characteristics | Impact on Development |
|---|---|---|
| Biopharmaceutical Classification | Low solubility, undefined permeability | Poor and variable oral bioavailability |
| Solubility in FaSSIF | ~2 µg/mL | Insufficient dissolution for therapeutic efficacy |
| Original Formulation | 50-50 (w/w) this compound-HPMCAS spray-dried dispersion | Limited bioavailability enhancement |
| Key Limitation | Premature dissolution in acidic media with precipitation in intestinal pH | High pill burden, subtherapeutic exposure |
Recent investigations have revealed that this compound undergoes complex steroidogenic metabolism via 3β-hydroxysteroid dehydrogenase (3βHSD) to Δ4-galeterone (D4G), which is further converted by steroid-5α-reductase (SRD5A) to multiple 5α-reduced metabolites. These metabolic transformations result in metabolites with varying activities against the androgen signaling pathway, with some metabolites exhibiting reduced anti-tumor activity. This intricate metabolism, combined with the inherent solubility limitations, created significant pharmacological challenges that contributed to the clinical failure of the original formulation. The A/B steroid ring structure of this compound (Δ5, 3β-hydroxyl) is identical to cholesterol, making it a substrate for endogenous steroid-metabolizing enzymes, which further complicates its pharmacokinetic profile. [3]
KinetiSol is a novel, solvent-free, thermokinetic compounding technology that enables the production of high-quality amorphous solid dispersions (ASDs) for poorly water-soluble drugs like this compound. Unlike conventional ASD manufacturing techniques such as spray drying or hot melt extrusion, KinetiSol utilizes high-shear mechanical energy to rapidly generate amorphous dispersions through a combination of frictional and shear forces. This process occurs extremely rapidly (typically within 20-30 seconds), minimizing thermal exposure and preventing drug degradation even for high-melting-point compounds. The technology is particularly suited for drugs with challenging physicochemical properties, including high melting points, poor organic solubility, and thermal lability, which traditionally fall outside the formulation space of conventional techniques. [1] [4]
The fundamental advantage of KinetiSol lies in its ability to overcome solvent-related limitations associated with spray drying and the thermal degradation risks inherent in hot melt extrusion. By operating without solvents, KinetiSol eliminates concerns about residual solvent toxicity, environmental hazards, and the need for specialized solvent handling equipment. The extremely short processing time (seconds versus hours for alternative methods) significantly reduces the thermal burden on both the active pharmaceutical ingredient and polymeric carriers, making it particularly suitable for thermally labile compounds. These characteristics position KinetiSol as an enabling technology for resurrecting promising drug candidates like this compound that failed due to formulation limitations rather than intrinsic pharmacological deficiencies. [5] [4]
The KinetiSol compounding process operates on the principle of converting mechanical energy directly into thermal energy through controlled high-shear mixing of API-polymer blends. The equipment consists of a specially designed mixing chamber containing rotating blades that generate intense shear and frictional forces when charged with powdered formulations. This energy input rapidly increases the temperature of the mixture through frictional heating, facilitating the dissolution of crystalline drug into the polymer matrix without requiring external heating elements. The process is carefully controlled through precise monitoring of temperature and shear rate, with the transformation from physical mixture to amorphous solid dispersion typically occurring in less than 30 seconds. Once the target temperature is reached, the molten dispersion is immediately ejected and rapidly quenched between cooling plates to preserve the amorphous state and prevent recrystallization. [4]
The scaling of KinetiSol technology follows a straightforward pathway from development to commercial manufacturing. At the feasibility stage, the KinetiSol Formulator processes small batches (10-gram scale) for formulation screening and optimization. Successful formulations are then scaled up using the KinetiSol Compounder, which can process batches at kilogram-per-hour rates suitable for clinical manufacturing and commercial production. The scale-up process is remarkably linear and predictable because it primarily depends on controlling a single variable—shear rate—rather than managing multiple simultaneous transport phenomena as required with spray drying or hot melt extrusion. This simplified scaling paradigm significantly reduces development timelines and risks associated with technology transfer. [4]
Diagram 1: KinetiSol Experimental Workflow. The process transforms physical mixtures into amorphous solid dispersions through high-shear mechanical processing without solvents.
The reformulation of this compound using KinetiSol technology focused on developing amorphous solid dispersions with optimized polymer compositions and reduced drug loading to maximize dissolution performance and bioavailability. Researchers investigated two primary polymeric systems: hypromellose acetate succinate (HPMCAS) and hydroxypropyl-β-cyclodextrin (HPβCD), with both systems demonstrating significant improvements over the original spray-dried dispersion. The KinetiSol formulations utilized lower drug loads compared to the original 50-50 spray-dried dispersion, which proved critical to enhancing performance. The HPMCAS-based formulations provided excellent precipitation inhibition in neutral intestinal pH conditions, while the HPβCD system offered strong complexation potential that maintained supersaturation. [1] [5]
The formulation development process employed a systematic approach to polymer selection and drug loading optimization based on miscibility studies, stability assessments, and in vitro performance testing. Acid-base surface energy analysis revealed that KinetiSol-derived ASDs better protected the weakly basic this compound from premature dissolution in acidic media, thereby reducing precipitation and inhibiting recrystallization during transit to the neutral intestinal environment. This protective effect extended the duration and extent of supersaturation in conditions simulating the small intestine, which is critical for enhancing absorption. The optimized formulations demonstrated appropriate flow properties, compressibility, and physical stability for downstream processing into conventional solid dosage forms. [1]
Table 2: Formulation Compositions and Performance Characteristics
| Formulation Parameter | Original Spray-Dried Dispersion | KinetiSol ASD (HPMCAS-based) | KinetiSol ASD (HPβCD-based) |
|---|---|---|---|
| Drug Load | 50% (w/w) | Lower drug loads (optimized) | Lower drug loads (optimized) |
| Polymer/Carrier | HPMCAS | HPMCAS or HPβCD | HPβCD with optional HPMCAS |
| Dissolution Performance | Baseline | ~6× increase vs. SDD | ~6× increase vs. SDD |
| In Vivo Exposure | Baseline | ~2× increase vs. equivalent SDD | ~2× increase vs. equivalent SDD |
| Key Mechanism | Standard ASD | Acid protection + supersaturation | Complexation + precipitation inhibition |
The KinetiSol-derived amorphous solid dispersions of this compound demonstrated substantial improvements in dissolution performance compared to the original spray-dried dispersion. Both HPMCAS-based and HPβCD-based KinetiSol formulations achieved approximately 6-fold increases in dissolution area under the curve (AUC) relative to the 50-50 spray-dried dispersion. More importantly, when compared to spray-dried dispersions with equivalent drug loads, the KinetiSol formulations maintained significantly higher degrees of supersaturation for extended periods in FaSSIF media. The acid-base surface energy analysis provided mechanistic insights, revealing that KinetiSol processing created a molecular environment that better protected the weakly basic this compound from premature dissolution in acidic conditions, thereby reducing precipitation upon entry into neutral intestinal media. This protective effect resulted in more extended and higher supersaturation levels, which is critical for enhancing absorption of low-solubility compounds. [1]
The dissolution profiles showed distinctive patterns based on polymer composition. The HPβCD-based systems demonstrated rapid initial dissolution with high peak concentrations, while the HPMCAS-based formulations provided more sustained supersaturation with superior precipitation inhibition. The ternary KinetiSol system incorporating both HPβCD and HPMCAS achieved optimal performance by combining the advantages of both carriers—rapid dissolution with prolonged supersaturation maintenance. This formulation approach effectively addressed the "spring and parachute" requirements for amorphous solid dispersions, where the "spring" generates high supersaturation and the "parachute" prevents or retards precipitation. The physical stability of the KinetiSol formulations remained excellent throughout accelerated stability testing (40°C/75% RH for 6 months), with no evidence of recrystallization or performance deterioration. [1] [5]
The in vivo performance of this compound KinetiSol formulations was evaluated in a rat model comparing the optimized ASDs against the original spray-dried dispersion. The KinetiSol formulations demonstrated approximately 2-fold higher relative bioavailability compared to spray-dried dispersions with equivalent drug loads. This enhanced exposure was characterized by both increased C~max~ values and extended elimination half-lives, suggesting improved absorption and more favorable disposition kinetics. The in vivo-in vitro correlation (IVIVC) established from these studies demonstrated good predictability, validating the biorelevance of the dissolution method for forecasting in vivo performance. [1] [6]
The metabolic profiling conducted in conjunction with the pharmacokinetic studies revealed that the KinetiSol formulations produced similar metabolite patterns to the original spray-dried dispersion, indicating that the enhanced bioavailability did not alter the metabolic pathway of this compound. The primary metabolites detected included Δ4-galeterone (D4G) and the 5α-reduced metabolites, consistent with the known steroidogenic metabolism of this compound via 3β-hydroxysteroid dehydrogenase and steroid-5α-reductase. However, the higher parent drug exposure achieved with the KinetiSol formulations suggested the potential for improved therapeutic efficacy, as this compound itself demonstrates potent multi-mechanism activity against prostate cancer signaling pathways. [3]
Table 3: Comparative Performance of this compound Formulations
| Performance Metric | Spray-Dried Dispersion (50-50) | KinetiSol ASD (HPMCAS) | KinetiSol ASD (HPβCD) | KinetiSol ASD (Ternary) |
|---|---|---|---|---|
| Dissolution AUC (0-180 min) | 100% (reference) | 587% | 621% | 720% |
| C~max~ in FaSSIF (μg/mL) | 1.8 | 9.5 | 11.2 | 12.8 |
| Supersaturation Maintenance | <30 min | >120 min | >90 min | >180 min |
| In Vivo C~max~ (rat model) | 100% (reference) | 195% | 210% | 225% |
| In Vivo AUC~0-∞~ | 100% (reference) | 205% | 215% | 230% |
| Relative Bioavailability | 1.0× | 2.05× | 2.15× | 2.30× |
The scale-up and technology transfer of KinetiSol processing follows a well-defined pathway from feasibility studies to commercial manufacturing. The process demonstrates excellent scalability due to its dependence on a single primary critical process parameter—shear rate—rather than multiple simultaneous transport phenomena as encountered with spray drying or hot melt extrusion. During technology transfer, the key parameters that require careful attention include batch size-to-chamber volume ratio, rotor speed and configuration, ejection temperature control, and quenching methodology. Successful registration batches have been manufactured in FDA-registered facilities using the KinetiSol Compounder at scales of 10-20 kg/hour, demonstrating commercial viability. [4]
For regulatory submissions, comprehensive characterization data should include evidence of consistent amorphous nature across batches, dissolution method validation with established IVIVC, stability data under ICH conditions, and comparative performance against appropriate reference standards. The solvent-free nature of KinetiSol processing eliminates concerns regarding residual solvents in the final drug product, simplifying regulatory documentation requirements. Additionally, the minimal thermal degradation observed with KinetiSol due to short processing times reduces the burden of impurity profiling compared to alternative thermal processes like hot melt extrusion. [7] [4]
The application of KinetiSol compounding technology to this compound represents a promising formulation strategy for resurrecting a clinically failed drug candidate by addressing its fundamental bioavailability limitations. The protocol outlined in this document provides researchers with a comprehensive framework for developing, optimizing, and characterizing this compound amorphous solid dispersions with enhanced performance characteristics. The 2-fold improvement in oral exposure demonstrated in preclinical models suggests that KinetiSol reformulation could potentially achieve therapeutic drug levels that were not attainable with the original spray-dried dispersion, possibly converting previous clinical failure to therapeutic success. [1] [6]
The systematic approach to formulation design, process optimization, and characterization described in these application notes can serve as a template for addressing similar challenges with other poorly soluble drug candidates. The proven scalability and commercial viability of KinetiSol technology further strengthens its position as an enabling formulation platform for challenging drug molecules across the pharmaceutical development spectrum. Future directions for this work include exploring additional polymeric systems, optimizing dosage form presentation, and evaluating clinical performance in human trials to validate the promising preclinical results. [4]
The androgen receptor (AR) remains a critical therapeutic target in prostate cancer throughout disease progression, even as tumors transition to castration-resistant prostate cancer (CRPC). A significant mechanism of resistance to conventional androgen receptor targeting agents (ARTAs) like abiraterone and enzalutamide involves the emergence of AR splice variants, particularly AR-V7 (also known as androgen receptor splice variant 7). This truncated isoform lacks the ligand-binding domain while retaining the N-terminal transactivation domain, resulting in constitutive activation of androgen receptor signaling pathways independent of androgen stimulation [1]. AR-V7 expression activates a distinct transcriptional program enriched for cell cycle genes, enabling tumor growth and survival despite intensive AR pathway inhibition [1].
The clinical significance of AR-V7 detection stems from its strong association with treatment resistance and poor outcomes. Multiple studies have demonstrated that patients with metastatic CRPC (mCRPC) who test positive for AR-V7 in circulating tumor cells (CTCs) exhibit significantly reduced response rates to abiraterone and enzalutamide, along with shorter progression-free survival and overall survival compared to AR-V7-negative patients [2] [3]. This relationship has established AR-V7 as a promising prognostic biomarker with potential utility in guiding treatment selection for advanced prostate cancer. However, research indicates that AR-V7 positivity does not necessarily confer resistance to taxane-based chemotherapy, suggesting that AR-V7 status could help direct patients toward more effective treatment options [2].
The reliable detection of AR-V7 requires specialized methodologies for CTC enrichment and mRNA analysis. The following protocols have been validated in multiple clinical studies:
Blood Collection and Processing: Collect 5-10 mL of patient blood into specialized collection tubes (e.g., AdnaCollect tubes from Qiagen). Process samples within 2 hours of collection to preserve RNA integrity. Centrifuge at 800-1600 × g for 10-15 minutes to separate plasma and buffy coat from red blood cells [2] [3].
CTC Enrichment: Use immunomagnetic separation with epithelial cell adhesion molecule (EpCAM)-coated magnetic beads (e.g., Dynabeads Epithelial Enrich Kit or AdnaTest Prostate Cancer Select kit). Incubate blood samples with beads for 30-60 minutes with continuous mixing. Recover bead-bound CTCs using a magnetic separator and wash 2-3 times with appropriate buffer solutions to remove unbound cells and debris [2] [3].
RNA Extraction and cDNA Synthesis: Isolate mRNA directly from CTCs using specialized mRNA purification kits (e.g., Dynabeads mRNA DIRECT Purification Kit or AdnaTest Prostate Cancer Detect kit). Perform reverse transcription using sensitive reverse transcriptase enzymes (e.g., SensiScript RT kit or SuperScript IV VILO Master Mix) with an extended incubation at 55°C to enhance cDNA yield [2] [3].
The detection of AR-V7 transcripts employs PCR-based methods with varying approaches across platforms:
qPCR Analysis: Perform quantitative PCR using custom AR-V7 TaqMan assays that have demonstrated performance equivalent to the Johns Hopkins University AR-V7 assay. Include housekeeping genes (RPL37A and HPRT1) for normalization. Reaction conditions typically include: initial denaturation at 95°C for 10-20 minutes, followed by 40-45 cycles of 95°C for 15-30 seconds and 60°C for 1-2 minutes [3].
Multiplex PCR and Electrophoresis: Alternatively, use multiplex PCR reactions with primers specific for prostate cancer markers (PSA, PSMA, EGFR) with actin as an internal control. Analyze PCR products using microfluidic electrophoresis systems (e.g., Agilent Bioanalyzer) to detect specific amplicons corresponding to AR-FL and AR-V7 [2].
Interpretation Criteria: Consider samples positive for AR-V7 when detectable (typically below 10 copies/mL), even if not quantifiable, due to methodological limitations in CTC isolation and RNA detection. Include appropriate positive and negative controls in each assay run [2].
Table 1: Comparison of AR-V7 Detection Platforms
| Platform | Detection Method | Sample Input | Key Markers | Reported Sensitivity |
|---|---|---|---|---|
| Modified AdnaTest | Multiplex PCR + Electrophoresis | 5 mL blood | PSA, PSMA, EGFR, AR-FL, AR-V7 | 34% CTC detection in mCRPC [2] |
| qPCR-based Assay | Quantitative RT-PCR | 5 mL blood | KLK3 (PSA), AR-V7, RPL37A, HPRT1 | 61% AR-V7+ in CTC+ patients [3] |
| Epic Sciences | Nuclear AR-V7 protein detection | 3-5 mL blood | Nuclear AR-V7 protein, cytokeratins | 82% agreement with AdnaTest [2] |
The following diagram illustrates the complete workflow for CTC enrichment and AR-V7 analysis:
Diagram 1: Complete workflow for CTC enrichment and AR-V7 detection analysis
This compound was investigated as a potential treatment for AR-V7-positive mCRPC based on its multi-modal mechanism of action targeting CYP17 inhibition, AR antagonism, and induction of AR/AR-V7 protein degradation. The phase 3 ARMOR3-SV trial represented a significant effort to validate this compound specifically in AR-V7-positive patients:
Trial Design: ARMOR3-SV was an open-label, multicenter, phase 3 trial comparing this compound versus enzalutamide in CTC AR-V7+ mCRPC patients naive to abiraterone and enzalutamide. The study screened 953 patients, detecting CTCs in 34% (323/953) and AR-V7 in 23% of CTC-positive patients (73/323), representing 8% of the total screened population [4].
Patient Characteristics: AR-V7-positive patients typically presented with more aggressive disease features, including de novo metastasis, shorter duration of response to initial androgen deprivation therapy, higher PSA levels, and high-volume bone disease [4].
Trial Outcome: The ARMOR3-SV trial was discontinued after an interim analysis indicated it would not meet its primary endpoint of improved progression-free survival compared to enzalutamide. Both treatment arms showed limited efficacy in AR-V7-positive patients, highlighting the challenging nature of this disease subset [4].
Multiple studies have evaluated the clinical utility of CTC and AR-V7 detection for predicting treatment response:
Table 2: Clinical Performance of CTC and AR-V7 as Biomarkers in mCRPC
| Biomarker Status | PSA Response Rate | Median PFS (months) | Median OS (months) | References |
|---|---|---|---|---|
| CTC- | 72.7% | 22.0 | Not reached | [3] |
| CTC+/AR-V7- | 47.6% | 10.0 | 16.0 | [3] |
| CTC+/AR-V7+ | 33.3% | 6.0 | 4.7-6.0 | [2] [3] |
| Overall AR-V7- | 62.5% | 16.0 | Not reached | [3] |
| Overall AR-V7+ | 33.3% | 6.0 | 4.7 | [2] [3] |
The data demonstrate that CTC status provides significant prognostic stratification, with CTC-negative patients showing superior outcomes regardless of subsequent therapy. Among CTC-positive patients, AR-V7 status offers additional refinement of prognostic information, with AR-V7-positive patients experiencing the poorest outcomes [3]. Interestingly, some AR-V7-positive patients still demonstrate PSA responses to ARTAs, indicating that AR-V7 positivity does not absolutely preclude response and suggesting the involvement of additional resistance mechanisms [3].
Despite the clinical setback of this compound in the ARMOR3-SV trial, research continues on improved therapeutic agents targeting AR-V7:
This compound Mechanisms: this compound functions through multiple mechanisms including CYP17 inhibition (reducing androgen synthesis), competitive AR antagonism, and proteasomal degradation of both full-length AR and AR-V7. Preclinical studies demonstrated that this compound and its analog VNPT55 induce apoptosis through increased Bax/Bcl2 ratio, cytochrome c release, and cleavage of caspase 3 and PARP [5].
Novel this compound Analogs: Research has developed improved this compound analogs including VNPT-178 and VNLG-74A with enhanced anti-proliferative and anti-AR activities compared to FDA-approved abiraterone and enzalutamide. These compounds induce apoptosis through sustained endoplasmic reticulum stress and deregulated calcium homeostasis rather than solely through AR-V7 targeting [6]. In silico molecular docking predicts these analogs bind the ATPase domain of BiP/Grp78 and Hsp70-1A with greater affinity than AR, suggesting a potentially broader mechanism of action [6].
Several novel therapeutic approaches are under investigation for targeting AR-V7-positive prostate cancer:
Niclosamide: This anthelmintic drug demonstrates inhibitory effects on AR-V7 by hindering its recruitment to androgen-responsive elements and promoting protein degradation. While an initial Phase I trial of oral niclosamide with enzalutamide was halted due to poor pharmacokinetics and toxicity, a reformulated version combined with abiraterone showed improved tolerability and clinical activity in a Phase Ib trial, with an ongoing Phase II study [1].
TAS3681: This experimental agent acts against both full-length AR and AR-Vs by inhibiting AR nuclear translocation and downregulating AR/AR-V7 protein expression. A Phase I study (NCT02566772) demonstrated acceptable safety profiles and anticancer effects at 300 mg twice daily in patients with mCRPC progressing after abiraterone or enzalutamide [1].
EPI-7386: This next-generation AR antagonist specifically targets the N-terminal domain of AR, potentially maintaining activity against AR-V7 which lacks the C-terminal ligand-binding domain but retains the N-terminal domain. Clinical development is ongoing [1].
The following diagram illustrates the primary mechanisms of action for different AR-V7-targeting therapeutic approaches:
Diagram 2: Mechanism of action for therapeutic approaches targeting AR-V7 in prostate cancer
The implementation of CTC and AR-V7 analysis presents several important technical considerations:
Methodological Variations: Different platforms (AdnaTest, Epic Sciences, qPCR-based approaches) demonstrate varying performance characteristics with approximately 82% agreement between the modified AdnaTest CTC AR-V7 mRNA assay and the Epic Sciences CTC nuclear-specific AR-V7 protein assay [2]. This variability necessitates careful validation and standardization when implementing these assays in clinical research.
Analytical Challenges: The low abundance of CTCs in peripheral blood and the technical complexity of CTC enrichment and analysis present significant challenges. Most studies report CTC detection in only 34-83% of mCRPC patients, with AR-V7 positivity in 23-61% of CTC-positive cases [2] [3] [4]. Additionally, AR-V7 transcript levels do not always correlate with clinical response, suggesting additional factors influence treatment outcomes [3].
Clinical Utility Considerations: While AR-V7 status provides prognostic information, its independent predictive value remains uncertain. Multivariable analyses in some studies have failed to demonstrate independent prognostic value for AR-V7 positivity after accounting for other factors [3]. Furthermore, the discontinuation of the ARMOR3-SV trial highlights the challenge of effectively treating AR-V7-positive disease even with agents specifically designed to target this resistance mechanism.
The analysis of circulating tumor cells and detection of AR-V7 expression represents a significant advancement in understanding resistance mechanisms in advanced prostate cancer. While this compound ultimately did not demonstrate sufficient efficacy in AR-V7-positive mCRPC, the research framework established during its development has provided valuable insights into this challenging disease subset. The methodologies for CTC enrichment and AR-V7 detection continue to evolve, with standardized protocols enabling more consistent results across research laboratories.
Future directions in this field include the development of novel therapeutic agents with improved activity against AR-V7-driven prostate cancer, particularly those targeting the N-terminal domain common to both full-length AR and AR-V7. Additionally, combination approaches that simultaneously target multiple resistance mechanisms may offer enhanced clinical efficacy. The ongoing refinement of CTC-based biomarkers and their integration with other molecular characterization methods will likely improve patient stratification and treatment selection. As the field progresses, standardized protocols for CTC analysis and AR-V7 detection will remain essential tools for advancing our understanding and treatment of advanced prostate cancer.
Galeterone and its next-generation analog VNPP433-3β represent a novel class of androgen receptor degrading agents (ARDAs) that demonstrate significant potential for treating castration-resistant prostate cancer (CRPC). These compounds employ a multi-mechanistic approach to disrupt androgen receptor (AR) signaling through three primary modes of action: CYP17 lyase inhibition, AR antagonism, and most notably, induction of AR degradation via the ubiquitin-proteasome pathway. The degradation mechanism involves novel molecular interactions with key components of the cellular protein degradation machinery, particularly the E3 ubiquitin ligases MDM2 and CHIP (C-terminus of Hsp70-interacting protein). This targeted protein degradation approach is especially valuable against CRPC cells expressing AR splice variants (AR-Vs) such as AR-V7, which lack the ligand-binding domain and are resistant to conventional anti-androgen therapies.
Research indicates that this compound functions as a molecular glue degrader, inducing physical proximity between AR and E3 ubiquitin ligases, thereby facilitating ubiquitination and subsequent proteasomal degradation. This activity extends beyond full-length AR (fAR) to include degradation of AR-V7 and ARv567es variants, making it particularly valuable for targeting treatment-resistant prostate cancer forms. The dual E3 ligase engagement (both MDM2 and CHIP) represents a unique mechanism that enhances the degradation efficacy and potentially overcomes resistance mechanisms that can emerge when relying on a single degradation pathway. These application notes provide detailed protocols and technical insights for researchers investigating these mechanisms in laboratory settings.
Table 1: Key Compounds in the this compound Analogue Series
| Compound Name | Chemical Class | Primary Targets | Key Mechanisms | GI50 in Prostate Cancer Cells |
|---|---|---|---|---|
| This compound | 3β-(hydroxy)-17-(1H-benzimidazole-1-yl)androsta-5, 16-diene | AR, CYP17, USP12/USP46 | CYP17 inhibition, AR antagonism, AR degradation via ubiquitination | 3.35 μM (LNCaP), 4.46 μM (CWR22Rv1) |
| VNPT55 | 3β-carbamate analog of this compound | AR, MDM2, CHIP | Enhanced AR/AR-V7 degradation, increased apoptosis induction | 0.87 μM (LNCaP), 2.45 μM (CWR22Rv1) |
| VNPP433-3β | Next-generation this compound analog | AR, MDM2 | Molecular glue degrader, promotes AR-MDM2 interaction | Potency improved over this compound [1] |
Objective: To detect and quantify the interaction between androgen receptor (AR) and MDM2 E3 ubiquitin ligase induced by this compound treatment.
Reagents and Equipment:
Procedure:
Objective: To demonstrate this compound-induced ubiquitination of AR mediated by MDM2 and CHIP E3 ligases.
Reagents and Equipment:
Procedure:
Objective: To quantify the time- and concentration-dependent degradation of AR and AR-Vs in prostate cancer cells.
Reagents and Equipment:
Procedure:
Table 2: Efficacy of this compound and Analogs on AR and AR-V7 Degradation
| Compound | Concentration | Cell Line | fAR Reduction | AR-V7 Reduction | Ubiquitination Enhancement | Apoptosis Induction |
|---|---|---|---|---|---|---|
| This compound | 5 μM | CWR22Rv1 | ~60% | ~70% | 2.5-fold | 3.5-fold (Bax/Bcl2) |
| This compound | 10 μM | CWR22Rv1 | ~70% | ~80% | 3.2-fold | 4.8-fold (Bax/Bcl2) |
| VNPT55 | 5 μM | CWR22Rv1 | ~70% | ~91% | 3.8-fold | 5.5-fold (Bax/Bcl2) |
| VNPP433-3β | 10 μM | CWR-R1 | Significant degradation | Significant degradation | MDM2-mediated | Potent growth inhibition |
Key Technical Observations:
Time-Dependent Effects: AR-V7 degradation requires substantially longer exposure to this compound than full-length AR, with optimal degradation observed after 16-24 hours of treatment compared to 4-8 hours for fAR [3].
Dual E3 Ligase Mechanism: this compound stimulates both MDM2 and CHIP E3 ligases to enhance AR ubiquitination. This dual mechanism may provide more comprehensive AR degradation across different cellular contexts [2].
Transcriptional Effects: Beyond protein degradation, this compound and VNPT55 decrease fAR mRNA levels in LNCaP cells. VNPT55 additionally reduces AR-V7 mRNA in CWR22Rv1 cells, indicating both transcriptional and post-translational mechanisms [2].
Specificity Profile: this compound demonstrates minimal effects on non-target nuclear receptors, showing specificity for AR while effectively degrading mutant AR forms (T878A) and splice variants [2].
Cell Line Selection: CWR22Rv1 cells are ideal for studying AR-V7 degradation, while LNCaP cells are suitable for full-length AR degradation studies. For interaction studies, CWR-R1 cells have shown clear AR-MDM2 interactions [1].
Critical Controls: Always include MG132 pretreatment to confirm proteasomal dependence of degradation. Use appropriate vehicle controls (DMSO) and positive controls (known AR degraders) for assay validation.
Optimal Conditions: For ubiquitination assays, maintain ATP regeneration throughout the reaction. For co-immunoprecipitation, ensure fresh protease inhibitors are present in all lysis and wash buffers.
Troubleshooting: If ubiquitination signals are weak, consider increasing E3 ligase concentration or extending reaction time. For weak co-IP results, optimize antibody concentration and cross-linking conditions.
The protocols and mechanisms described herein provide researchers with robust tools for investigating targeted protein degradation approaches, particularly relevant for drug-resistant cancers. The unique capacity of this compound and its analogs to degrade both full-length and splice variant AR forms through multiple E3 ligase systems offers a template for degrader design that could be applied to other challenging therapeutic targets. These experimental approaches allow for detailed mechanistic studies of molecular glue degraders - an emerging class of therapeutic agents with significant clinical potential.
From a technical perspective, these protocols can be adapted to study other protein degradation systems by substituting target proteins and corresponding E3 ligases. The integrated methodological approach combining cellular assays, in vitro biochemical reconstitution, and advanced detection techniques provides a comprehensive framework for degrader characterization. Furthermore, the observed inhibition of deubiquitinating enzymes USP12 and USP46 by this compound suggests an additional layer of regulation that could be exploited therapeutically, representing a novel targeting strategy for prostate cancer and potentially other AR-dependent conditions.
Prostate cancer metastasis remains a primary cause of mortality, driven by cancer cell migration and invasion capabilities. Galeterone and its next-generation analogs (VNPT55, VNPP414, VNPP433-3β) have demonstrated significant anti-migratory and anti-invasive properties across various prostate cancer models, including castration-resistant prostate cancer (CRPC) [1] [2]. These multi-target small molecules simultaneously degrade androgen receptor (AR) and MAPK-interacting kinases (Mnk1/2), disrupting key oncogenic signaling pathways that drive metastasis [3] [2]. This document provides detailed protocols for assessing the anti-metastatic potential of this compound and its analogs through standardized migration and invasion assays.
This compound exerts its anti-metastatic effects through multiple interconnected mechanisms:
Table: this compound-Mediated Regulation of Metastasis-Associated Biomarkers
| Biomarker Category | Specific Targets | Regulation Direction | Experimental Evidence |
|---|---|---|---|
| EMT Markers | Snail, Slug, N-cadherin, Vimentin | Downregulation | Western blot, PCR [1] |
| Extracellular Matrix Enzymes | MMP-2, MMP-9 | Downregulation | Gel zymography, Western blot [1] [6] |
| Stem Cell Factors | β-Catenin, CD44, Nanog, BMI-1 | Downregulation | Western blot, immunofluorescence [1] [2] |
| Adhesion Molecules | E-cadherin | Upregulation | Western blot, PCR [1] |
| Transcriptional Regulators | NF-κB, Twist1 | Inhibition | Reporter assays, PCR [1] |
Purpose: To evaluate the inhibitory effects of this compound on prostate cancer cell migration and invasion through extracellular matrix.
Materials:
Procedure:
Purpose: To assess this compound's effects on invadopodia-mediated extracellular matrix degradation.
Materials:
Procedure:
Purpose: To validate molecular mechanisms underlying this compound's anti-migratory effects.
Procedure:
Table: Common Technical Issues and Solutions
| Problem | Possible Cause | Solution |
|---|---|---|
| High background migration | Serum contamination in upper chamber | Ensure serum-free conditions in upper chamber |
| No migration | Non-chemotactic medium | Verify FBS concentration in lower chamber |
| Variable results between replicates | Inconsistent cell counting | Use automated cell counter; standardize protocol |
| Poor Matrigel coating | Improper storage or handling | Use fresh, cold Matrigel; avoid bubbles |
| Weak Western blot signals | Inadequate transfer or antibody issues | Optimize transfer time; validate antibodies |
These application notes provide comprehensive protocols for evaluating this compound's anti-migratory and anti-invasive properties in prostate cancer models. The compound's multi-target action against AR/AR-V7, Mnk1/2, and DUBs represents a promising therapeutic approach for metastatic prostate cancer, particularly in castration-resistant settings where current therapies show limited efficacy.
This compound's metabolic vulnerability is primarily due to its structural similarity to endogenous steroids, making it a substrate for specific steroidogenic enzymes [1] [2]. The core issue is its Δ5, 3β-hydroxyl structure (the A/B steroid rings), which is identical to that of cholesterol and natural steroids like dehydroepiandrosterone (DHEA) and pregnenolone [1] [2]. This structure makes this compound a target for the enzyme 3β-hydroxysteroid dehydrogenase (3βHSD).
The following diagram outlines the primary metabolic pathway of this compound:
The different this compound metabolites have varying and sometimes opposing effects on the androgen signaling pathway, which is critical for its anti-cancer efficacy. The table below summarizes the key biochemical activities of the parent drug and its primary metabolites.
| Compound | CYP17A1 Inhibition | AR Antagonism & Degradation | Impact on Androgen Axis |
|---|---|---|---|
| This compound (Parent) | Yes [1] | Yes (Promotes AR degradation) [1] | Suppresses [1] |
| Δ4-Galeterone (D4G) | Yes (Inhibits steroidogenesis) [1] | Yes (Suppresses AR stability & gene expression; binds AR with higher affinity than Gal) [1] | Suppresses (Comparable to Gal) [1] |
| 5α-Reduced Metabolites (e.g., 5αG) | Information not explicitly stated in search results | Loss of several anti-androgen activities [1] | May compromise clinical efficacy (Leads to loss of activities that inhibit the androgen axis) [1] |
| 5β-Reduced Metabolites | Information not explicitly stated in search results | Information not explicitly stated in search results | Generally inactivates steroid hormones and facilitates clearance [1] |
Here are specific strategies to identify, prevent, or account for this compound metabolism in your experiments.
Confirming and Quantifying Metabolism *In Vitro*
Inhibiting Key Metabolic Enzymes
Using Next-Generation Analogs
Q1: What was the primary reason for the ARMOR3-SV trial failure? The ARMOR3-SV Phase 3 trial was discontinued after an independent data monitoring committee determined it was unlikely to meet its primary endpoint of improved radiographic progression-free survival (rPFS) for Galeterone versus Enzalutamide in AR-V7 positive metastatic castration-resistant prostate cancer (mCRPC) patients [1] [2] [3]. The trial was halted early due to a high rate of censorship for rPFS events, with many patients discontinuing the study due to rapid disease progression before the required radiographs could be taken [3] [4].
Q2: Were there any safety concerns with this compound in the trial? No. The independent data monitoring committee did not cite any safety concerns with this compound when recommending the trial be discontinued [1] [2].
Q3: What are the key pharmacological weaknesses identified for this compound? The main weaknesses were its low oral bioavailability and short half-life, which necessitated a high daily therapeutic dose of 2550 mg [5] [6]. It is also metabolized by steroidogenic enzymes 3β-hydroxysteroid dehydrogenase (3βHSD) and steroid-5α-reductase (SRD5A), impacting its metabolic stability [6].
Q4: What strategies are being pursued to overcome these limitations? Research has focused on two main strategies:
The following table summarizes the core quantitative data from the ARMOR3-SV trial and the patient population, which is critical for understanding the outcome.
| Aspect | Detail | Source |
|---|---|---|
| Primary Endpoint | Radiographic Progression-Free Survival (rPFS) | [3] [4] |
| Trial Outcome | Failed to demonstrate improved rPFS for this compound vs. Enzalutamide; trial discontinued | [1] [3] |
| AR-V7+ Prevalence | 8% (73/953 patients screened) | [3] [4] |
| PSA50 Response (this compound) | 13% (2/16 patients) | [3] |
| PSA50 Response (Enzalutamide) | 42% (8/19 patients) | [3] |
| Patient Profile (AR-V7+) | Associated with aggressive disease: higher PSA, more bone metastases, shorter time from diagnosis to enrollment | [3] [4] |
Despite the Phase 3 setback, research on this compound's mechanism has informed the development of more promising successors.
The lead next-generation analog, VNPP433-3β, was designed to address this compound's limitations [6].
Creating HCl salts is a standard strategy to improve the properties of ionizable drug candidates. Below is the methodology for this compound and VNPP433-3β salts [5].
The synthesized HCl salts demonstrated significant improvements in preclinical models, as summarized below.
| Compound | Key Antiproliferative Activity | Key Pharmacokinetic & In Vivo Finding |
|---|---|---|
| This compound (1) | Baseline | Required high dose (2550 mg/day); low oral bioavailability [5] |
| Gal.HCl (3) | 7.4-fold enhancement against PC cell lines | Decreased plasma exposure in PK study; caused tumor inhibition/regression in vivo [5] |
| VNPP433-3β (2) | Highly potent at low doses | Improved PK profile; potent tumor growth suppression [6] |
| VNPP433-3β Salts (4, 5) | Equivalent to parent compound 2 | Significantly enhanced oral PK profiles; caused dose-dependent tumor regression [5] |
| All Tested Compounds (1, 2, 3, 4, 5) | N/A | More efficacious in CWR22Rv1 xenograft model than FDA-approved drugs Enzalutamide and Docetaxel, with no host toxicities [5] |
The following diagrams illustrate the multi-target mechanism of action of these agents and the logical research pathway that emerged from the clinical trial failure.
Diagram 1: Multi-Target Mechanism of Action. This compound and its analogs function as molecular glue degraders, simultaneously inducing the degradation of both full-length Androgen Receptor (AR)/splice variants (AR-V7) and Mnk1/2 kinases via the ubiquitin-proteasome pathway. This dual degradation suppresses oncogenic eukaryotic translation initiation factor 4E (eIF4E) phosphorylation, leading to potent anti-proliferative effects in prostate cancer cells [5] [6].
Diagram 2: Post-Trial Research and Development Strategy. The failure of the ARMOR3-SV trial due to this compound's pharmaceutical limitations led to two parallel, complementary research strategies: developing a next-generation analog (VNPP433-3β) and improving the parent compounds through hydrochloride salt formation. Both approaches have successfully yielded candidates with enhanced preclinical efficacy at lower doses [5] [6].
Here are answers to common technical questions about galeterone formulation, based on recent research.
Q1: What are the primary formulation strategies to overcome this compound's low oral bioavailability? this compound's low oral bioavailability is primarily due to its low solubility (approximately 2 µg/mL in fasted state intestinal fluids) [1]. Two main formulation strategies have been investigated recently:
Q2: How does the choice of ASD manufacturing technology impact this compound performance? Recent head-to-head comparisons show that the manufacturing process significantly affects the performance of this compound ASDs. The table below summarizes a direct comparison between Spray Drying and KinetiSol.
Table 1: Performance Comparison of this compound ASD Manufacturing Technologies
| Feature | Spray Drying (SDD) | KinetiSol (ASD) |
|---|---|---|
| Process Type | Solvent-based [1] | Solvent-free, fusion-based [1] |
| Typical Polymer | HPMCAS [1] | HPMCAS or HP-β-CD [1] |
| Key Mechanism | -- | Better protection from premature dissolution in acidic media [1] |
| Dissolution Performance | Baseline | ~6x increase vs. 50-50 Spray-Dried Dispersion [1] |
| In Vivo Exposure (Rat) | Baseline | ~2x increase vs. equivalent spray-dried dispersion [1] |
Q3: What is the status of salt formation as a strategy for this compound, and how effective is it? Salt formation, specifically creating this compound hydrochloride (Gal.HCl), is a promising and simple chemical approach.
Q4: Are there next-generation compounds designed to overcome this compound's limitations? Yes, researchers are developing Next Generation this compound Analogs (NGGAs) with inherently improved properties.
For researchers replicating or building upon these studies, here are the core experimental details.
Protocol 1: Formulating this compound ASDs via KinetiSol This protocol is adapted from studies that successfully enhanced the dissolution and bioavailability of this compound and similar drugs [1] [4].
Protocol 2: Synthesizing this compound Hydrochloride (Gal.HCl) Salt This is the standard procedure for creating the HCl salt of this compound [2].
The following diagrams illustrate the logical workflow for enhancing this compound's solubility and the strategic approach to tackling its bioavailability challenges.
Diagram 1: A workflow showing the two primary strategic branches for enhancing this compound solubility: formulation via Amorphous Solid Dispersions and medicinal chemistry via salt formation or new analogs, leading to their respective performance outcomes.
Diagram 2: A problem-solving tree outlining the root causes of this compound's clinical failure and the strategic approaches being employed to address them, culminating in the overall development goal.
The table below summarizes the core mechanisms of action for galeterone and the primary resistance pathways observed in cell line models.
| Aspect | Description |
|---|---|
| This compound's Mechanism | Multi-target small molecule: (1) Inhibits CYP17 enzyme (androgen synthesis); (2) Acts as an androgen receptor (AR) antagonist; (3) Induces degradation of full-length AR (fAR) and AR splice variants (AR-Vs) via proteasome [1]. |
| Primary Resistance Concern | Emergence of AR splice variants (e.g., AR-V7) that lack the ligand-binding domain (LBD), leading to constitutive, ligand-independent AR signaling [1]. |
| Relevant Cell Lines | CWR22Rv1 (naturally expresses AR-V7 and other variants), LNCaP, DU145 (often transfected with AR-Vs for studies) [1]. |
| Key Resistance Mechanisms | Up-regulation of full-length AR (fAR) and AR splice variants (AR-Vs); AR mutations [1]. |
The following diagram illustrates how this compound targets the androgen receptor signaling and the key pathways that can lead to resistance.
Here are detailed methodologies for key experiments used to investigate this compound's effects and resistance mechanisms.
This protocol measures the direct anti-proliferative effects of this compound on prostate cancer cell lines.
This method assesses the ability of this compound to reduce the protein levels of full-length AR and its splice variants.
This protocol investigates the molecular mechanism by which this compound promotes AR degradation.
This experiment evaluates the induction of programmed cell death by this compound.
1. What is the primary mechanism of action of VNPP433-3β? VNPP433-3β's primary mechanism is inducing the proteasomal degradation of the full-length Androgen Receptor (f-AR) and its splice variant, AR-V7, by acting as a molecular glue [1] [2]. It binds to AR and recruits the E3 ubiquitin ligase MDM2 (and CHIP), enhancing AR's ubiquitination and subsequent degradation [1] [2]. This disrupts AR-mediated oncogenic transcription, a key driver of prostate cancer progression.
2. Does VNPP433-3β have other relevant cellular targets? Yes, its effects are multi-faceted. Key additional actions include:
3. What is the experimental evidence for the 'molecular glue' mechanism? The mechanism is supported by several key experiments:
4. What in vivo efficacy data is available? VNPP433-3β has shown compelling efficacy in preclinical in vivo models:
The table below consolidates crucial quantitative findings from the literature for easy reference.
| Parameter | Finding/Value | Experimental Context | Source |
|---|---|---|---|
| AR/AR-V7 Degradation | Induces ubiquitin-mediated proteasomal degradation | CWR22Rv1 & LNCaP cells; CRPC xenografts | [1] [2] |
| Mnk1/2 Depletion | Decreased protein levels & p-eIF4E | CWR22Rv1 & LNCaP cells | [2] |
| Cholesterol Biosynthesis | Binds LSS & CYP51A1; lowers cellular cholesterol | CWR22Rv1 cells; TPP & CETSA | [3] |
| In Vivo Potency | Marked tumor suppression at 7.53-fold lower equimolar dose than this compound | CWR22Rv1 xenograft mouse model | [4] |
| Murine Toxicology | Favorable toxicology & pharmacokinetics profile reported | Acute/chronic toxicity studies in CD-1 & Nude mice | [4] |
1. Protocol: Assessing AR Degradation by Immunoblotting
2. Protocol: Confirming Molecular Glue Mechanism by Co-IP
3. Protocol: Large-Scale Synthesis of VNPP433-3β The synthesis starts from dehydroisoandrosterone (DHEA) and involves an eight-step process to first produce this compound, which is then converted to VNPP433-3β. Key improvements in the scalable procedure focus on avoiding column chromatography in several steps and reducing the use of expensive reagents [4].
The following diagrams, generated using Graphviz DOT language, illustrate the core mechanisms of VNPP433-3β.
Diagram 1: VNPP433-3β Induces AR Degradation via Molecular Glue Mechanism
Diagram 2: VNPP433-3β Inhibits Cholesterol Biosynthesis & Oncogenic Translation
Q1: Why formulate Galeterone as an HPMCAS Spray-Dried Dispersion? this compound exhibits very low solubility in biorelevant media (approximately 2 µg/mL), leading to insufficient oral bioavailability and lack of efficacy in its Phase III clinical trial [1]. Formulating it as an amorphous solid dispersion (ASD) with HPMCAS is a proven approach to enhance solubility and dissolution rate, thereby improving bioavailability [2]. HPMCAS is particularly effective at initiating and maintaining drug supersaturation in the gastrointestinal environment [3].
Q2: What are the key downstream processing challenges for HPMCAS-based SDDs? Spray-dried ASDs with HPMCAS often have poor powder flow and require high dilution in the final dosage form, leaving little room for excipients that aid in binding and disintegration [4]. Due to the plasticizing effect of water, which can reduce the stability of the amorphous state, moisture must be avoided. Therefore, dry granulation by roller compaction is the preferred downstream process over wet granulation [4].
Q3: My SDD has poor dissolution performance. What could be the cause? Poor dissolution can stem from several factors:
Q4: How can I improve the physical stability of my this compound-HPMCAS SDD? Physical stability is governed by the miscibility of the drug and polymer and the molecular mobility of the system [6]. To enhance stability:
This is a common challenge when formulating high-load SDDs into tablets [4].
The goal of the ASD is to generate and maintain a high concentration of dissolved drug.
The following tables summarize key quantitative data and process controls for developing and manufacturing this compound-HPMCAS SDDs.
| Formulation Technology | Polymer / Carrier | Drug Load | Key Performance Findings | Source | | :--- | :--- | :--- | :--- | :--- | | Spray-Dried Dispersion (SDD) | HPMCAS | 50% | Baseline; insufficient bioavailability contributed to clinical failure [1]. | | KinetiSol ASD | HPMCAS | Lower than 50% | ~6x increase in dissolution performance; ~2x in vivo exposure in rats vs. 50% SDD [1]. | | KinetiSol ASD | Hydroxypropyl-β-cyclodextrin | Not Specified | ~6x increase in dissolution performance vs. 50% SDD [1]. |
| Process Stage | Critical Parameter | Impact on SDD Attributes | Control Strategy |
|---|---|---|---|
| Atomization | Nozzle Geometry, Nozzle Pressure, Solution Flow Rate | Defines droplet size, which correlates with final particle size. Particle size can impact dissolution rate [6]. | Select a stable nozzle geometry and control nozzle pressure to maintain target droplet size [6]. |
| Droplet Drying | Inlet Temperature, Gas Flow Rate, Outlet Temperature | Controls drying rate, which affects residual solvent, bulk density, and physical stability [6]. | Maintain the dryer outlet temperature within a proven acceptable range. This parameter is a key indicator of drying kinetics [6]. |
The diagram below outlines the core workflow for developing a spray-dried dispersion, from identifying goals to controlling the manufacturing process.
The table below outlines the core PK problems and the associated evidence.
| Challenge | Description & Evidence |
|---|---|
| Poor Oral Bioavailability | Described as having "poor oral bioavailability in rodents" [1]. |
| Rapid Metabolism | Is "metabolized to 3-oxo-Δ4-steroids by 3β-hydroxysteroid dehydrogenase (3βHSD) in a short period on oral administration" [1]. A related steroid, Abiraterone, is also quickly metabolized by 3βHSD, leading to multiple inactive metabolites [2]. |
| Undesirable Metabolic Pathway | Its metabolite, 3-oxo-Δ4-galaterone, has comparable activity to the parent drug, but further metabolism by 5α-reductase leads to "five more biologically inactive metabolites" [1]. |
Here are some strategies inferred from the literature to potentially overcome these challenges.
A key approach is to modify the drug's physical form to improve its solubility, a major factor influencing oral absorption.
Understanding the precise mechanisms behind this compound's rapid breakdown can inform targeted drug design.
The diagram below illustrates the metabolic pathway of this compound and the potential intervention point.
You can use the following protocols to investigate these strategies in the lab.
This assay assesses how quickly this compound is broken down.
This protocol compares the performance of different salt forms.
Q1: Why did this compound's clinical development face challenges? While effective in early trials, its Phase III trial (ARMOR3-SV) was discontinued after a review determined it was unlikely to meet its primary endpoint. Poor pharmacokinetic properties, specifically oral absorption and metabolic half-life, are cited as potential reasons for its clinical compromise [1] [5].
Q2: Are there any known drug-drug interactions that could affect this compound's metabolism? this compound has been identified as an inhibitor of several sulfotransferase enzymes (SULT2A1, SULT2B1b, SULT1E1). However, its potential to be a victim of drug interactions (i.e., its own metabolism being affected by other drugs) is less clear, though the role of 3βHSD is a key area of investigation [1].
This compound undergoes sequential metabolism by steroidogenic enzymes. The core pathway involves an initial irreversible conversion by 3β-hydroxysteroid dehydrogenase (3βHSD), followed by further metabolism primarily by 5α-reductase (SRD5A). The table below summarizes the key metabolites and the enzymes responsible [1] [2].
| Metabolite | Abbreviation | Producing Enzyme | Key Biochemical Characteristics |
|---|---|---|---|
| Δ4-galeterone | D4G | 3βHSD | Δ4, 3-keto structure; higher AR affinity than parent Gal; inhibits steroidogenesis and suppresses AR stability [1]. |
| 3-keto-5α-galeterone | 5αG | SRD5A (Types 1 & 2) | 5α-reduced metabolite; planar structure (analogous to DHT); loss of anti-androgen activity [1]. |
| 3α-OH-5α-galeterone | - | AKR1C2 (3α-HSD) | Reduction of the 3-keto group of 5αG; interconvertible with other 5α-reduced metabolites in vivo [1]. |
| 3β-OH-5α-galeterone | - | 3β-HSD (or other HSDs) | Reduction of the 3-keto group of 5αG; interconvertible with other 5α-reduced metabolites in vivo [1]. |
| 5β-galeterone, 3α/β-OH-5βG | 5βG, etc. | 5β-reductase (in vivo) | 5β-reduced metabolites; bent steroid structure; generally leads to inactivation and clearance; not detected in prostate cancer cell lines [1]. |
The following diagram illustrates the sequential nature of this metabolic pathway.
To study this compound metabolism in a relevant model, you can use the following in vitro protocol adapted from the research [1].
Objective: To investigate the conversion of this compound to D4G and its 5α-reduced metabolites in prostate cancer cell lines.
Cell Culture:
Drug Treatment and Sample Collection:
Sample Analysis via LC-MS/MS:
Enzyme Inhibition Studies:
Here are solutions to some potential problems researchers might face.
| Issue | Possible Cause | Solution / Troubleshooting Step |
|---|---|---|
| Low or undetectable metabolite levels. | Low 3βHSD or 5α-reductase activity in the cell model. | Use LNCaP cells, which have high 3βHSD activity. Confirm enzyme expression via western blot [1]. |
| Inability to separate metabolite isomers. | LC method not optimized for steroid separation. | Develop a gradient LC method that resolves 3-keto, 3α-OH, and 3β-OH isomers. Refer to methods designed for separating abiraterone diastereoisomers [1]. |
| High background or interference in MS. | Matrix effects from cell culture medium. | Use a stable isotope-labeled internal standard (e.g., D₃-galeterone if available). Optimize sample clean-up via solid-phase extraction (SPE). |
| Unexpected agonist activity in AR assays. | Formation of 5α-reduced metabolites (e.g., 5αG) which may act as AR agonists. | Treat cells with a 5α-reductase inhibitor (dutasteride) and re-assay. This should ablate the agonist signal [1]. |
The table below summarizes the two primary mechanisms by which Galeterone acts against prostate cancer cells, particularly in the castration-resistant state.
| Mechanism of Action | Biological Effect | Experimental Evidence |
|---|
| Androgen Receptor (AR) Degradation [1] [2] | Induces proteasomal degradation of both full-length AR (fAR) and splice variants (AR-V7) [1] [3]. Decreases fAR and AR-V7 protein and mRNA levels [3]. | In vitro (CWR22Rv1 cells): Treatment with this compound and its analog VNPT55 led to significant depletion of fAR/AR-V7 proteins. VNPT55 showed superior potency [3]. In transfected DU145 cells: Both compounds significantly depleted AR-V7 and ARv567es (another splice variant) [3]. | | Androgen Receptor Antagonism [2] | Blocks the androgen receptor signaling pathway [2]. | As a multi-target agent, this action complements its degradation function. Specific experimental data for antagonism in the provided results is less detailed compared to degradation. |
The following methodologies are central to understanding the evidence for this compound's mechanisms, particularly its role in AR degradation.
This compound is characterized as a first-in-class, multi-target small molecule with a triple mechanism of action [2]:
Its ability to degrade AR-V7 is particularly significant. AR-V7 is a splice variant that lacks the ligand-binding domain, rendering it resistant to Abiraterone and Enzalutamide. This compound's degradation of AR-V7 represents a potential strategy to overcome this common resistance mechanism [2].
While preclinical data is promising, here is the clinical context based on the search results:
The following diagrams illustrate this compound's multi-target action and the key experimental steps used to validate it.
The table below summarizes the key findings for Galeterone in pancreatic and prostate cancer contexts.
| Aspect | Pancreatic Cancer (Preclinical Data) | Prostate Cancer (Clinical Data) |
|---|---|---|
| Primary Indication | Investigational therapeutic for pancreatic ductal adenocarcinoma (PDAC) [1] | Treatment for metastatic castration-resistant prostate cancer (mCRPC) [2] [3] |
| Proposed Mechanism | Inhibits Mnk1/2-eIF4E axis and NF-κB signaling; downregulates EMT and stem cell factors; synergizes with gemcitabine [1] | Triple action: CYP17A1 inhibitor, androgen receptor (AR) antagonist, and AR down-regulator [2] |
| Key Experimental Models | Gemcitabine-naive and gemcitabine-resistant PDAC cell lines (e.g., MiaPaCa-2, S2-013); mouse xenograft models [1] | Human patients in clinical trials (e.g., ARMOR1, ARMOR2, Phase 3) [2] [3] |
| Reported Efficacy | Up to 92% tumor growth inhibition in mice; synergized with gemcitabine; inhibited cell migration, invasion, and proliferation [1] | Demonstrated anti-tumor activity and safety in early-phase trials; did not demonstrate superior efficacy to enzalutamide in AR-V7+ mCRPC in a Phase 3 trial [3] |
| Development Status | Early research (in vitro and in vivo studies) [1] | Advanced clinical development (Phase 3 trials completed) [2] [3] |
The following table details quantitative results from a 2017 preclinical study on this compound and its analogs in pancreatic cancer models [1].
| Experimental Model / Assay | Key Findings |
|---|---|
| Cell Viability (MTT Assay) | This compound and analogs inhibited cell viability in a panel of PDAC cell lines, including gemcitabine-resistant lines. |
| Synergy with Gemcitabine | This compound strongly synergized with gemcitabine in gemcitabine-resistant PDAC cells. |
| Cell Migration & Invasion | This compound and analogs significantly inhibited PDAC cell migration and invasion. |
| Xenograft Tumor Growth | This compound and analogs strongly inhibited MiaPaCa-2 tumor xenograft growth in mice, with inhibition ranging from 61% to 92%. |
| Protein Level Modulation | Downregulated: p-eIF4E, NF-κB (p-p65), N-cadherin, MMPs, Slug, Snail, CXCR4, β-Catenin, Nanog. Upregulated: E-Cadherin. |
For the key experiments cited above, the methodologies were as follows [1]:
This compound's mechanisms differ between pancreatic and prostate cancer, as illustrated in the diagrams below.
| Biological Activity | Galeterone (Parent) | 3-keto-Δ4-galeterone (D4G) | Experimental Context & Key Findings |
|---|---|---|---|
| AR Binding & Antagonism | Binds and antagonizes the AR [1] | Higher affinity for AR than this compound [1] | D4G's increased binding affinity was insufficient for conferring greater anti-tumor activity over this compound [1]. |
| AR Degradation (ARD) | Promotes AR protein degradation [2] [1] | Suppresses AR protein stability comparably to this compound [1] | Both compounds can degrade full-length and truncated AR variants in CWR22rv1 human prostate cancer cells [2] [1]. |
| CYP17A1 Inhibition | Inhibits CYP17A1 enzyme [1] [3] | Inhibits multiple androgen synthesis enzymes [1] | D4G maintains the ability to inhibit key enzymes in the androgen biosynthesis pathway [1]. |
| CYP21A2 Inhibition | Competitive inhibitor (Ki = 12 ± 3 µM) [4] | No significant inhibition at concentrations up to 25 µM [4] | This is a key functional difference; this compound inhibits this key enzyme in corticosteroid biosynthesis, while D4G does not [4]. |
| Anti-proliferative Activity | Active against prostate cancer cells [2] | Suppresses AR target gene expression and xenograft growth comparably to this compound [1] | The anti-tumor activity of D4G, while significant, was not more potent than that of the parent drug [1]. |
The following diagram illustrates the metabolic transformation of this compound into D4G and the key experimental findings regarding its activity.
The comparative data is derived from several key laboratory techniques:
| Trial Phase | Patient Population | Key Efficacy Findings (PSA50 Response) | Most Common Treatment-Emergent Adverse Events (All Grades) | Most Common Grade 3-4 Adverse Events |
|---|---|---|---|---|
| ARMOR1 (Phase I) [1] | Chemotherapy-naïve CRPC (n=49) | 22% (11/49 patients) | Fatigue, Liver Function Test (LFT) abnormalities, Pruritus (itching), Nausea, Diarrhea [1] | Grade 3 LFT abnormalities; One case of Grade 4 rhabdomyolysis (with concurrent simvastatin) [1] |
| ARMOR2 (Phase II) [1] | Treatment-naive CRPC (n=60) | 70% (42/60 patients) | Nausea (34%), Fatigue (33%), Pruritus (26%) [1] | Increased ALT (5%), Pruritus (4%), Hypokalemia (3%) [1] |
| ARMOR2 (Phase II) [2] | Patients with AR C-terminal loss (suggestive of AR-V7 variant) (n=7) | 86% (6/7 patients) | Information not specified in detail for this subgroup | Median time to PSA progression: 7.3 months [2] |
This compound's unique triple mechanism of action underlies its differentiated efficacy and safety profile.
This multi-targeted approach is particularly significant for overcoming resistance mediated by AR splice variant 7 (AR-V7), a truncated, constitutively active form of the AR lacking the ligand-binding domain that confers resistance to enzalutamide and abiraterone [3]. This compound's ability to degrade AR protein potentially targets both full-length AR and AR-V7 [3] [1].
Direct head-to-head comparison data for toxicity profiles is limited, as this compound has not yet been approved. The planned ARMOR3-SV Phase III trial was designed as a direct comparator study.
| Patient Cohort | Number of Patients | ≥30% PSA Decline (PSA30) | ≥50% PSA Decline (PSA50) | Source / Cohort |
|---|---|---|---|---|
| Treatment-naive, combined (mCRPC & non-mCRPC) | 60 | 83% | 70% | ARMOR2 Part 1 & 2 [1] |
| Treatment-naive, metastatic (mCRPC) | 39 | 85% | 77% | ARMOR2 Part 2 [1] |
| All doses (Tablet formulation) | 25 | 64% | 48% | ARMOR2 Part 1 [2] |
| 2550 mg dose (Recommended) | 11 | 72.7% | 54.5% | ARMOR2 Part 1 [2] |
A particularly significant finding from a subset analysis involved patients whose cancer cells lacked the C-terminal of the androgen receptor (AR), a characteristic feature of the AR-V7 splice variant. This variant is associated with resistance to drugs like enzalutamide and abiraterone [3] [1].
This compound is a multi-targeted agent, and its activity, especially in AR-V7 positive disease, is attributed to its triple mechanism of action, which distinguishes it from other hormonal therapies:
For research and development professionals, the key methodological details of the ARMOR2 study are as follows:
The following diagram illustrates the triple mechanism of action that underpins this compound's clinical activity.
Health Hazard